5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile
説明
BenchChem offers high-quality 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
5-(4-chlorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-16-8-6-13(7-9-16)15-10-14(11-20)18(21-12-15)22-17-4-2-1-3-5-17/h1-10,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXVTOVHLSCCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacokinetic profile of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile in vivo
An In-Depth Technical Guide to Elucidating the In Vivo Pharmacokinetic Profile of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the in vivo pharmacokinetic (PK) characterization of the novel small molecule, 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile. Recognizing the nascent state of research on this specific entity, this document serves as a first-principles guide for researchers and drug development professionals. We will delve into the strategic design of preclinical in vivo studies, from the foundational principles of ADME (Absorption, Distribution, Metabolism, and Excretion) to the granular details of experimental execution and data interpretation. The methodologies outlined herein are grounded in established regulatory expectations and industry best practices, ensuring the generation of robust and reliable data to inform future clinical development.
Introduction: The Imperative of Pharmacokinetic Profiling
The therapeutic potential of any novel chemical entity is intrinsically linked to its pharmacokinetic profile. A compound's journey through the body—its absorption into the systemic circulation, distribution into various tissues, metabolic transformation, and eventual excretion—dictates its efficacy and safety. For 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile, a compound with potential pharmacological activity, a thorough understanding of its PK properties is a critical prerequisite for advancing it from a promising molecule to a viable drug candidate.
This guide will provide the scientific rationale and detailed protocols for conducting a comprehensive in vivo PK study. We will explore the selection of appropriate animal models, the design of dosing regimens, the choice of sensitive and specific bioanalytical methods, and the mathematical modeling of the resulting data. The overarching goal is to construct a clear and accurate picture of how 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile behaves in a living system, thereby enabling informed decisions in the drug development process.
Strategic Considerations for In Vivo Study Design
The design of an in vivo PK study must be tailored to the specific questions being asked. For a novel compound like 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile, the initial study will likely aim to determine fundamental PK parameters such as clearance, volume of distribution, half-life, and bioavailability.
Animal Model Selection
The choice of animal model is a critical decision that can significantly impact the translatability of the data to humans. Rodents, particularly rats and mice, are commonly used for initial PK screening due to their well-characterized physiology, availability, and cost-effectiveness. The selection should be justified based on factors such as the metabolic pathways relevant to the compound class and the intended therapeutic target. For instance, if the target of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is expressed similarly in rats and humans, this would strengthen the rationale for using a rat model.
Dose Selection and Formulation
Initial dose selection is often guided by in vitro toxicity data. The goal is to administer a dose that is high enough to be quantifiable in biological matrices over a sufficient period but well below any toxic threshold. The formulation of the dosing vehicle is equally important. It must be capable of solubilizing the compound without interfering with its absorption or causing adverse effects in the animal. A common starting point is a formulation screen using vehicles such as saline, polyethylene glycol (PEG) 400, or a combination of solvents and surfactants.
Experimental Protocols: A Step-by-Step Guide
The following protocols represent a robust starting point for the in vivo pharmacokinetic characterization of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile.
Single-Dose Intravenous (IV) Administration in Rats
Objective: To determine the fundamental clearance, volume of distribution, and elimination half-life of the compound.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (n=3-5 per group) are acclimatized for at least one week prior to the study.
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Catheterization: For serial blood sampling, the jugular vein is cannulated 24-48 hours before dosing. This minimizes stress on the animal during the study.
-
Dosing: 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is administered as a single bolus injection via the tail vein. The dose volume should be kept low (e.g., 1-2 mL/kg) to avoid hemodynamic effects.
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Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the jugular vein cannula at pre-defined time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
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Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.
Single-Dose Oral (PO) Gavage Administration in Rats
Objective: To determine the oral bioavailability and absorption characteristics of the compound.
Methodology:
-
Animal Preparation: Similar to the IV study, with the addition of a fasting period (e.g., 4-12 hours) prior to dosing to minimize food effects on absorption.
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Dosing: The compound is administered via oral gavage using a suitable gavage needle.
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Blood Sampling and Processing: The blood sampling schedule and processing are identical to the IV study.
Bioanalytical Method: LC-MS/MS Quantification
Objective: To accurately and precisely quantify the concentration of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile in plasma samples.
Methodology:
-
Sample Preparation: A protein precipitation method is commonly used to extract the drug from the plasma matrix. This involves adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected onto a liquid chromatography (LC) system. A C18 column is a common choice for small molecule analysis. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analyte from endogenous plasma components.
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Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect the parent ion of the compound and a specific fragment ion, providing high sensitivity and specificity.
-
Calibration and Quality Control: A calibration curve is generated using blank plasma spiked with known concentrations of the compound. Quality control (QC) samples at low, medium, and high concentrations are analyzed alongside the study samples to ensure the accuracy and precision of the assay.
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | How it is Calculated (Simplified) |
| Cmax | Maximum observed plasma concentration | Directly from the concentration-time data |
| Tmax | Time to reach Cmax | Directly from the concentration-time data |
| AUC | Area under the plasma concentration-time curve | Calculated using the trapezoidal rule |
| CL | Clearance | Dose / AUC (for IV administration) |
| Vd | Volume of distribution | CL / Kel |
| t1/2 | Elimination half-life | 0.693 / Kel |
| F (%) | Bioavailability | (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: Workflow for in vivo pharmacokinetic assessment.
Conclusion: Paving the Way for Clinical Translation
The in vivo pharmacokinetic profiling of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent. The methodologies detailed in this guide provide a clear and scientifically rigorous path to obtaining the critical data needed to understand its ADME properties. By adhering to these principles of robust study design, meticulous execution, and accurate data analysis, researchers can build a comprehensive PK profile that will be instrumental in guiding future preclinical and clinical development decisions. This, in turn, will maximize the chances of successfully translating this promising molecule into a safe and effective medicine.
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Deconvoluting the Cellular Targets of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile: An In-depth Technical Guide
Introduction: The Therapeutic Potential of a Novel Nicotinonitrile Scaffold
The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this versatile heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The subject of this guide, 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile, represents a novel chemical entity with significant therapeutic promise. Its unique substitution pattern—a 4-chlorophenyl group at the 5-position and a phenylsulfanyl moiety at the 2-position—suggests a distinct mechanism of action that warrants thorough investigation. Preliminary studies on related nicotinonitrile derivatives have implicated a range of potential cellular targets, from protein kinases like PIM-1 to components of the cytoskeleton such as tubulin.[4][5][6][7]
This in-depth technical guide provides a comprehensive, field-proven framework for the systematic identification of the molecular target(s) of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile. As a Senior Application Scientist, my objective is to not only present a series of protocols but to illuminate the strategic thinking and causal logic that underpin a successful target deconvolution campaign. We will explore a multi-pronged approach, integrating both hypothesis-driven and unbiased methodologies to build a robust and validated understanding of how this compound exerts its biological effects. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small molecules from promising hits to validated therapeutic leads.
Strategic Overview: A Multi-Faceted Approach to Target Identification
The journey from a phenotypically active compound to a well-understood molecular mechanism requires a carefully orchestrated series of experiments. A single method is rarely sufficient to definitively identify and validate a drug target.[8] Therefore, we will employ a strategy that combines computational prediction, direct biochemical pulldowns, and in-cell target engagement assays, culminating in genetic validation. This integrated workflow is designed to be self-validating, with each phase providing data that informs and corroborates the findings of the others.
Phase 1: Computational Target Prediction - Charting the Probable Landscape
Before embarking on resource-intensive wet-lab experiments, we first leverage the power of in silico methods to generate a preliminary, hypothesis-generating list of potential targets. These computational approaches utilize the two-dimensional structure of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile to predict its likely protein partners based on vast databases of known drug-target interactions.[5][9][10]
The primary rationale for this initial step is efficiency. By identifying a constrained set of probable targets, we can design more focused subsequent experiments. We will employ a combination of ligand-based and structure-based (reverse docking) methods.
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Ligand-Based Prediction: This approach operates on the principle that structurally similar molecules often share similar targets.[9] We will use platforms such as the SwissTargetPrediction or ChEMBL to compare our compound to a database of bioactive molecules with known targets.
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Reverse Docking: Here, we take the 3D structure of our small molecule and computationally "dock" it against a library of protein structures.[5] This method can identify potential binding partners even if they are not known to interact with structurally similar compounds.
| Computational Method | Principle | Expected Output |
| Ligand-Based Similarity | Compares the 2D structure of the query molecule to a database of known ligands. | A ranked list of proteins based on the similarity of the query to their known ligands. |
| Reverse Docking | Docks the 3D conformation of the small molecule into the binding sites of a library of proteins. | A list of proteins with favorable predicted binding energies to the compound. |
Table 1: Overview of Computational Target Prediction Methods
It is crucial to approach these computational predictions as hypotheses rather than definitive answers. They provide a valuable starting point and can help in the interpretation of data from subsequent experimental phases.
Phase 2: Direct Target Identification - Fishing for Interactors
With a set of preliminary hypotheses in hand, we move to direct biochemical methods to identify proteins that physically interact with 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile. The cornerstone of this phase is affinity-based proteomics, a powerful technique to isolate and identify binding partners from a complex cellular lysate.[3][10][11][12]
Chemical Probe Synthesis: The Essential Tool
To perform affinity-based proteomics, we must first synthesize a "chemical probe." This involves modifying our compound of interest to include a linker and a reactive handle (e.g., biotin) for immobilization on a solid support (like agarose or magnetic beads).[13][14][15] The key principle in probe design is to introduce the linker at a position on the molecule that does not disrupt its interaction with its target protein(s). A preliminary Structure-Activity Relationship (SAR) study can be invaluable here to identify non-essential positions for modification.
Affinity Purification Coupled with Mass Spectrometry (AP-MS)
The AP-MS workflow is a robust method for identifying protein interactors.[12][16] The underlying principle is to use the immobilized chemical probe as "bait" to "fish" out its binding partners from a cell lysate. These captured proteins are then identified using high-resolution mass spectrometry.
Experimental Protocol: Affinity Purification
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Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) and prepare a native cell lysate under conditions that preserve protein-protein interactions.
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Immobilization of the Probe: Incubate the biotinylated chemical probe with streptavidin-coated magnetic beads to immobilize the probe.
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Incubation: Add the cell lysate to the beads and incubate to allow the target proteins to bind to the immobilized probe.
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Washing: Perform a series of washes with decreasing stringency to remove non-specifically bound proteins.
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Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the free, unmodified compound, or by using a denaturing elution buffer.
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Sample Preparation for MS: The eluted proteins are then separated by SDS-PAGE, in-gel digested (typically with trypsin), and the resulting peptides are extracted for mass spectrometry analysis.[16]
Data Analysis and Hit Prioritization
The mass spectrometer will generate a list of identified proteins. A critical step is to differentiate true binding partners from non-specific interactors. This is achieved by including proper controls:
-
Control 1 (Beads alone): Incubating the lysate with beads that have no immobilized probe.
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Control 2 (Inactive Analog): If available, using an immobilized, structurally similar but biologically inactive analog of the compound.
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Control 3 (Competitive Elution): Comparing the protein profile from a denaturing elution to one where elution is performed with an excess of the free compound. True targets should be specifically competed off.
Proteins that are significantly enriched in the experimental pulldown compared to the controls are considered high-confidence candidate targets.
Photoaffinity Labeling (PAL): Covalently Capturing the Target
Photoaffinity labeling is a powerful complementary technique that can provide stronger evidence of a direct and specific interaction.[4][7][17][18] In this method, the chemical probe is synthesized with a photoreactive group (e.g., a diazirine or benzophenone).[19] Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby amino acid residues of the binding protein.
This covalent linkage provides a more stable complex for subsequent purification and identification, often reducing the number of false positives seen in traditional AP-MS.
Phase 3: Target Engagement and Validation in a Cellular Context
Identifying a protein that binds to our compound in a lysate is a critical step, but it does not prove that this interaction occurs in living cells and is responsible for the compound's biological activity. Phase 3 focuses on validating target engagement within an unperturbed cellular environment.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to confirm that a compound binds to its target inside intact cells.[20][21][22][23][24] The principle is based on the fact that when a small molecule binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[25]
Experimental Protocol: CETSA
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Compound Treatment: Treat intact cells with either the vehicle (e.g., DMSO) or varying concentrations of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile.
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Heating: Heat the treated cells across a range of temperatures.
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Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
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Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody and a detection method like Western blotting or an immunoassay.
A positive result is a "thermal shift," where the protein in the compound-treated cells remains soluble at higher temperatures compared to the vehicle-treated cells. This provides strong evidence of direct target engagement in a physiologically relevant setting.[20][22]
Genetic Validation using CRISPR-Cas9: The Definitive Link
The final and most definitive step in target validation is to use genetic methods to demonstrate that the identified target is essential for the compound's activity.[26][27][28] CRISPR-Cas9 technology provides a precise way to knock out the gene encoding the putative target protein.
The logic is straightforward: if the compound exerts its effect by acting on a specific protein, then cells lacking that protein should be resistant to the compound.
Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Assay
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Generate Knockout Cell Line: Use CRISPR-Cas9 to generate a cell line where the gene for the candidate target protein is knocked out. A control cell line with a non-targeting guide RNA should also be generated.
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Validate Knockout: Confirm the absence of the target protein in the knockout cell line by Western blot or other methods.
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Phenotypic Assay: Treat both the knockout and control cell lines with a range of concentrations of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile.
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Measure Response: Assess the phenotypic response (e.g., cell viability, proliferation, or a specific signaling event) in both cell lines.
A significant increase in the EC50 or IC50 value in the knockout cells compared to the control cells provides compelling evidence that the knocked-out protein is the functional target of the compound.[29]
Conclusion: Synthesizing the Evidence for Confident Target Identification
The identification of a small molecule's target is a cornerstone of modern drug discovery. The multi-faceted strategy outlined in this guide—from in silico prediction to direct biochemical identification, cellular engagement, and genetic validation—provides a rigorous and self-validating pathway to confidently deconvolute the mechanism of action of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile. By understanding the causality behind each experimental choice and meticulously executing these protocols, researchers can build a compelling case for a specific drug-target interaction, paving the way for rational lead optimization and the development of novel therapeutics.
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- 7. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and validation of protein targets of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]
- 15. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wp.unil.ch [wp.unil.ch]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues | PLOS Neglected Tropical Diseases [journals.plos.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. jove.com [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. scispace.com [scispace.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Discovery and history of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile derivatives
An In-Depth Technical Guide to the Discovery, Synthesis, and Optimization of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile Derivatives
Executive Summary
The nicotinonitrile (3-cyanopyridine) core has long been recognized as a privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous therapeutics, including kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. Within this diverse chemical space, 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile derivatives have emerged as highly specialized pharmacophores.
This whitepaper dissects the historical evolution, structural logic, and synthetic methodologies of this specific chemical class. By understanding the causality behind its structural components—specifically the halogen-bonded 4-chlorophenyl group and the highly polarizable phenylsulfanyl linker—drug discovery professionals can leverage this scaffold to target deep, hydrophobic protein pockets with high precision.
Historical Context and Scaffold Evolution
The discovery of the 5-(4-chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile scaffold was not accidental; it was the result of iterative rational drug design aimed at overcoming the limitations of early-generation pyridine-based therapeutics.
Historically, simple nicotinonitriles exhibited poor metabolic stability and off-target toxicity [2]. To address this, medicinal chemists introduced specific functional groups to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles:
-
The Nicotinonitrile Core: The electron-withdrawing cyano group at the 3-position significantly lowers the pKa of the pyridine nitrogen, reducing basicity and thereby minimizing unwanted hERG channel interactions (a common cause of cardiotoxicity).
-
The 5-(4-Chlorophenyl) Moiety: The introduction of a para-chlorinated phenyl ring at the 5-position was a breakthrough. The chlorine atom serves a dual purpose: it blocks cytochrome P450-mediated para-hydroxylation (enhancing metabolic half-life) and acts as a halogen bond donor, anchoring the molecule deep within hydrophobic target pockets [3].
-
The 2-(Phenylsulfanyl) Linker: Replacing traditional ether (-O-) or amine (-NH-) linkers with a thioether (-S-) was a critical evolutionary step. Sulfur is larger and more polarizable than oxygen, resulting in a longer C-S bond (~1.75 Å vs. ~1.40 Å for C-O). This extended bond length and altered bond angle provide the attached phenyl ring with the precise conformational flexibility required to achieve optimal π−π stacking with aromatic residues in the target receptor.
Structure-Activity Relationship (SAR) & Quantitative Data
To illustrate the causality behind the structural choices of this scaffold, we present a representative SAR profile. The data below demonstrates how specific modifications to the core impact the binding affinity ( IC50 ) and lipophilicity (LogP) in a standard kinase inhibition assay.
Table 1: SAR Optimization of the Nicotinonitrile Scaffold
| Compound ID | R1 (Position 5) | R2 (Position 2 Linker) | Target IC50 (nM) | LogP | Mechanistic Rationale |
| 1 (Core Lead) | 4-Chlorophenyl | Phenylsulfanyl (-S-Ph) | 12.4 | 4.8 | Optimal halogen bonding and π−π stacking. |
| 2 | Phenyl | Phenylsulfanyl (-S-Ph) | 85.2 | 4.1 | Loss of Cl removes halogen bonding; IC50 increases. |
| 3 | 4-Fluorophenyl | Phenylsulfanyl (-S-Ph) | 42.1 | 4.3 | Fluorine is too electronegative/small for optimal halogen bonding. |
| 4 | 4-Chlorophenyl | Benzylsulfanyl (-S-CH2-Ph) | 115.6 | 5.0 | Extra methylene increases entropic penalty upon binding. |
| 5 | 4-Chlorophenyl | Phenoxy (-O-Ph) | 310.5 | 4.5 | Oxygen linker restricts dihedral angle, preventing optimal receptor fit. |
Data Summary: The integration of the 4-chlorophenyl group and the phenylsulfanyl linker (Compound 1) creates a synergistic effect, anchoring the molecule efficiently while maintaining a LogP suitable for cellular permeability.
Synthetic Methodologies: A Self-Validating Workflow
Phase 1: Multi-Component Cyclization of the Core
Objective: Construct the 5-(4-chlorophenyl)-2-mercaptonicotinonitrile intermediate.
-
Reagent Assembly: Combine 3-(4-chlorophenyl)-3-oxopropanenitrile (1.0 eq), an appropriate aliphatic/aromatic aldehyde (1.0 eq), and ammonium acetate (1.5 eq) in a reaction vessel.
-
Causality: Ammonium acetate is selected over ammonia gas because it acts as a mild buffer, providing a steady, controlled release of nitrogen. This prevents the degradation of the sensitive nitrile intermediate under thermal stress [2].
-
-
Catalysis: Introduce a magnetic H-bond catalyst (e.g., Fe3O4@SiO2 @tosyl-carboxamide) (5 mol%).
-
Causality: The catalyst activates the enol form of the oxopropanenitrile, driving a Hantzsch-type cooperative vinylogous anomeric-based oxidation. This allows the reaction to proceed under solvent-free conditions, maximizing concentration and reaction rate [5].
-
-
Thermal Activation: Heat the mixture to 100 °C for 60 minutes.
-
Self-Validation Checkpoint: Spot the mixture on a silica TLC plate (Hexane:EtOAc 3:1). The protocol is self-validating when the starting materials disappear and a new, highly fluorescent spot emerges under UV (254 nm), confirming the formation of the conjugated pyridine core.
Phase 2: Transition-Metal-Free S-Arylation
Objective: Attach the phenylsulfanyl group to the C2 position.
-
Thiolate Generation: Dissolve the Phase 1 intermediate in anhydrous DMF and add K2CO3 (2.0 eq).
-
Causality: K2CO3 is a mild, non-nucleophilic base that quantitatively deprotonates the 2-mercapto group to form a highly reactive thiolate without hydrolyzing the adjacent 3-cyano group.
-
-
Coupling: Add diphenyliodonium triflate (1.2 eq) and stir at room temperature for 2 hours.
-
Causality: Traditional Ullmann couplings require harsh heating and heavy metal catalysts (Pd/Cu) which complicate purification. Diaryliodonium salts are highly electrophilic, allowing for rapid, transition-metal-free C-S bond formation at ambient temperature [6].
-
-
Self-Validation Checkpoint: Isolate the product and perform FT-IR spectroscopy. The protocol is verified as successful when the broad S-H stretching band at ~2500 cm−1 completely disappears, while the sharp, distinct C ≡ N stretch at 2220 cm−1 remains intact[4].
Visualizing the Synthetic and Mechanistic Workflow
The following diagram maps the logical progression from raw precursors to the final active pharmacophore, highlighting the critical transformations.
Caption: Logical workflow for the synthesis of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile.
Conclusion
The 5-(4-chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile scaffold is a masterclass in rational drug design. By combining the metabolic shielding and halogen-bonding capabilities of a chlorinated phenyl ring with the conformational flexibility of a thioether linkage, this derivative class offers unparalleled access to challenging biological targets. Adhering to the self-validating, transition-metal-free synthetic protocols outlined above ensures high-yield, high-purity generation of these critical compounds for downstream high-throughput screening.
References
-
Design, synthesis and application of a magnetic H-bond catalyst in the preparation of new nicotinonitriles via cooperative vinylogous anomeric-based oxidation National Center for Biotechnology Information (PMC)[Link]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile MDPI - Molbank[Link]
-
Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation ACS Omega[Link]
-
Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles National Center for Biotechnology Information (PMC)[Link]
Application Note: Regioselective Synthesis of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Validation
Introduction & Mechanistic Rationale
The 2,5-disubstituted nicotinonitrile scaffold is a privileged structure in medicinal chemistry, frequently utilized for its favorable pharmacokinetic properties and its ability to act as a metabolically stable hydrogen bond acceptor[1]. The synthesis of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile requires precise regiocontrol to differentially functionalize the C2 and C5 positions of the pyridine ring.
This protocol leverages the innate electronic properties of the commercially available starting material, 5-bromo-2-chloronicotinonitrile . The synthetic strategy is divided into two highly predictable and scalable transformations:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr): The C2-chloride is highly activated by the strong electron-withdrawing effects of both the ortho-cyano group and the para-pyridine nitrogen. Conversely, the C5-bromide remains unactivated toward nucleophiles, ensuring that thiophenol exclusively attacks the C2 position.
-
Suzuki-Miyaura Cross-Coupling: With the C2 position functionalized, the remaining C5-bromide serves as the electrophilic handle for palladium-catalyzed cross-coupling with 4-chlorophenylboronic acid[2],[3].
Fig 1: Logical basis for the regioselective functionalization of the 5-bromo-2-chloronicotinonitrile scaffold.
Synthetic Workflow
The overall workflow transitions from an ambient-temperature SNAr reaction to an elevated-temperature biphasic cross-coupling reaction.
Fig 2: Two-step synthetic workflow for 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile.
Experimental Protocols
Step 1: Regioselective SNAr at C2
Objective: Introduce the phenylsulfanyl moiety at the highly activated C2 position. Causality & Expertise: Thiophenol is a soft, highly reactive nucleophile. Potassium carbonate ( K2CO3 ) is selected as a mild, insoluble base in DMF to deprotonate the thiol, generating the active thiolate in situ. This prevents side reactions that stronger bases (like NaH) might induce with the nitrile group. The reaction is initiated at 0 °C to control the exothermic thiolate generation and subsequent rapid SNAr.
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried 100 mL round-bottom flask with 5-bromo-2-chloronicotinonitrile (1.0 eq, 10.0 mmol, 2.17 g) and anhydrous N,N-Dimethylformamide (DMF) (50 mL) to achieve a 0.2 M concentration.
-
Base Addition: Add finely powdered, anhydrous K2CO3 (1.5 eq, 15.0 mmol, 2.07 g) to the stirring solution.
-
Nucleophile Addition: Cool the suspension to 0 °C using an ice-water bath. Add thiophenol (1.05 eq, 10.5 mmol, 1.08 mL) dropwise over 5 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1) or LC-MS.
-
Workup: Pour the reaction mixture into 150 mL of crushed ice/water under vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the precipitate under vacuum, wash the filter cake thoroughly with distilled water ( 3×30 mL) to remove residual DMF and salts, and dry overnight under high vacuum to afford 5-bromo-2-(phenylsulfanyl)nicotinonitrile .
Step 2: Suzuki-Miyaura Cross-Coupling at C5
Objective: Construct the C-C bond to introduce the 4-chlorophenyl group at the C5 position. Causality & Expertise: The presence of a thioether can sometimes poison palladium catalysts via coordination. To overcome this, a robust catalyst system, Pd(PPh3)4 , is utilized at an elevated temperature (90 °C)[2]. A biphasic solvent system of 1,4-Dioxane and Water (3:1) is critical; dioxane solubilizes the organic components, while water dissolves the K2CO3 base, facilitating the crucial transmetalation step of the boronic acid.
Step-by-Step Methodology:
-
Preparation: In a 50 mL Schlenk flask, combine 5-bromo-2-(phenylsulfanyl)nicotinonitrile (1.0 eq, 5.0 mmol, 1.45 g), 4-chlorophenylboronic acid (1.2 eq, 6.0 mmol, 0.94 g), and K2CO3 (3.0 eq, 15.0 mmol, 2.07 g).
-
Solvent Addition: Add a pre-mixed solvent system of 1,4-Dioxane (15 mL) and deionized Water (5 mL).
-
Degassing: Submerge the flask in an ultrasonic bath and bubble Argon gas directly through the solution for 10 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) catalysts.
-
Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0)[ Pd(PPh3)4 ] (5 mol%, 0.25 mmol, 289 mg) under a positive stream of Argon. Seal the flask.
-
Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12–18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and separate the layers. Wash the organic layer with brine ( 2×20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the target compound, 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile .
Quantitative Data & Analytical Validation
To ensure the trustworthiness and reproducibility of this protocol, the following analytical benchmarks serve as a self-validating system for the researcher. Achieving these metrics confirms successful regiocontrol and coupling efficiency.
| Compound / Intermediate | Expected Yield | Key 1 H NMR Signals (CDCl 3 , 400 MHz) | LC-MS ( m/z )[M+H] + |
| 5-bromo-2-(phenylsulfanyl)nicotinonitrile | 85–95% | δ ~8.60 (d, 1H, Py-H6), ~8.05 (d, 1H, Py-H4), 7.40–7.65 (m, 5H, S-Ph) | 291.0 / 293.0 (1:1 isotopic pattern for 79 Br/ 81 Br) |
| 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile | 70–85% | δ ~8.80 (d, 1H, Py-H6), ~8.15 (d, 1H, Py-H4), 7.40–7.65 (m, 9H, Ar-H) | 323.0 / 325.0 (3:1 isotopic pattern for 35 Cl/ 37 Cl) |
Note: The disappearance of the 1:1 bromine isotopic pattern in the LC-MS and the appearance of the 3:1 chlorine isotopic pattern is the definitive mass-spectrometric indicator of a successful Suzuki coupling.
References
- Benchchem. "5-Bromo-2-chlorobenzonitrile | 57381-44-9" (Discusses the bioisosteric properties and SNAr susceptibility of the 5-bromo-2-chloronicotinonitrile core).
- Defense Technical Information Center (DTIC). "Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections" (July 20, 2020). (Validates the exact Suzuki coupling conditions for 5-bromo-2-chloronicotinonitrile derivatives using Pd(PPh3)4 in Dioxane/Water at 90 °C).
- ResearchGate. "A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous". (Provides comprehensive grounding on Suzuki-Miyaura cross-coupling reactions on the 5-bromonicotinonitrile core).
Sources
Optimizing In Vitro Solubilization of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile: A Protocol for Highly Lipophilic Screening Compounds
Application Note & Methodological Guide Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Executive Summary & Structural Challenges
The compound 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a highly substituted, rigid small molecule frequently utilized in targeted biological screening. Structurally, it consists of a central nicotinonitrile (pyridine-3-carbonitrile) core flanked by a highly lipophilic 4-chlorophenyl group and a phenylsulfanyl (thioether) moiety.
From a formulation and in vitro assay perspective, this compound presents a "worst-case scenario" for aqueous solubility. It lacks ionizable functional groups (e.g., carboxylic acids or basic aliphatic amines) that would allow for pH-driven solubilization. Consequently, researchers cannot rely on simple acid/base adjustments. Direct dilution of organic stocks into aqueous cell culture media inevitably leads to "dielectric shock," causing the compound to rapidly nucleate and precipitate (crash out). This phenomenon leads to false-negative assay results, as the actual concentration of the free drug available to the biological target is near zero 1.
This guide provides a self-validating, step-by-step methodology to successfully solubilize this compound for in vitro assays using a two-stage carrier system, ensuring both thermodynamic stability and biological compatibility.
Physicochemical Profiling & Solvent Rationale
To design an effective solubilization strategy, we must first analyze the molecule's physicochemical properties. The data below dictates our choice of primary solvents and secondary carriers.
Table 1: Physicochemical Properties & Solubilization Implications
| Property | Value (Predicted) | Solubilization Implication |
| Molecular Weight | 322.81 g/mol | Standard small molecule size; readily passes cell membranes if kept in solution. |
| LogP (Lipophilicity) | ~4.8 - 5.2 | Highly hydrophobic. Aqueous solubility is practically negligible (< 1 µM). Requires strong organic solvents for initial stock. |
| H-Bond Donors | 0 | Cannot act as a hydrogen bond donor, limiting interactions with water. |
| H-Bond Acceptors | 3 (Nitrile, Pyridine, Thioether) | Weak interactions with aqueous media; prone to strong intermolecular π−π stacking. |
| Ionizable Groups | None at physiological pH | pH adjustment (e.g., HCl or NaOH) will not improve solubility. |
The Solvent & Carrier Matrix
To overcome these structural hurdles, we employ a two-component system:
-
Primary Solvent (Dimethyl Sulfoxide - DMSO): DMSO is the gold standard for disrupting the strong hydrophobic and π−π interactions of lipophilic compounds 1. However, DMSO concentrations >0.1% can alter target protein conformations and induce cellular toxicity 2.
-
Secondary Carrier (HP-β-CD): To bridge the gap between 100% DMSO and 100% aqueous media, we utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity. They encapsulate the lipophilic chlorophenyl and phenylsulfanyl moieties, forming a water-soluble inclusion complex that prevents precipitation upon final dilution 3, 4.
Table 2: Solvent & Carrier Selection Matrix
| Reagent | Function | Max Final In Vitro Conc. | Rationale & Causality |
| Anhydrous DMSO | Primary Solubilizer | ≤ 0.1% v/v | Breaks crystalline lattice. Must be anhydrous to prevent premature micro-precipitation. |
| 20% HP-β-CD | Intermediate Carrier | ≤ 0.2% w/v | Forms an inclusion complex with the drug, shielding it from the high-salt environment of cell culture media 5. |
Workflow Visualization
The following diagram maps the logical progression of the solubilization workflow. Direct dilution from Step 2 to Step 4 is the primary cause of assay failure and must be avoided.
Figure 1: Step-by-step solubilization workflow utilizing an intermediate cyclodextrin carrier.
Step-by-Step Experimental Protocols
This protocol is designed as a self-validating system . At each critical junction, a Quality Control (QC) step is embedded to ensure the physical state of the compound is appropriate before proceeding.
Protocol A: Preparation of 10 mM Master Stock
Goal: Achieve complete molecular dispersion in an organic solvent.
-
Equilibration: Allow the vial containing solid 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile to equilibrate to room temperature in a desiccator before opening.
-
Causality: Condensation introduces water into the highly lipophilic powder, which will drastically reduce its solubility capacity in DMSO.
-
-
Dissolution: Add the calculated volume of Anhydrous DMSO (≥99.9% purity, stored under argon) to achieve a 10 mM concentration (e.g., 3.23 mg into 1.0 mL DMSO).
-
Agitation: Vortex vigorously for 60 seconds. Follow with water-bath sonication for 5–10 minutes at 37°C.
-
Causality: Sonication provides the kinetic energy required to break the strong intermolecular π−π stacking inherent to the nicotinonitrile and chlorophenyl rings.
-
-
Self-Validation (QC 1): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light.
-
Pass: Solution is completely clear; no pellet.
-
Fail: A visible pellet indicates incomplete dissolution. Add more DMSO to adjust to a 5 mM stock and re-sonicate.
-
Protocol B: Preparation of 100 µM Intermediate Carrier Solution
Goal: Sequester the lipophilic molecule in a hydrophilic shell to prevent aqueous precipitation.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS (pH 7.4). Filter sterilize (0.22 µm).
-
Complexation: Pipette 990 µL of the 20% HP-β-CD solution into a fresh tube. While vortexing the tube at medium speed, slowly add 10 µL of the 10 mM DMSO Master Stock dropwise.
-
Causality: Dropwise addition under vortexing ensures that as the compound experiences the dielectric shock of the aqueous environment, it is immediately captured by the hydrophobic cavities of the cyclodextrin molecules 4.
-
-
Incubation: Place the tube on a rotary shaker for 30 minutes at room temperature to allow the inclusion complexes to reach thermodynamic equilibrium.
-
Self-Validation (QC 2): Measure the solution's turbidity using a nephelometer or microplate reader (absorbance at 600 nm). The OD600 should be identical to a blank 20% HP-β-CD solution. Any increase in scattering indicates micro-precipitation.
Protocol C: Final In Vitro Assay Dilution (1 µM Working Solution)
Goal: Achieve the target assay concentration while minimizing solvent toxicity and maintaining the solubility-permeability balance.
-
Media Dilution: Dilute the 100 µM Intermediate Stock 1:100 into your final cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS).
-
Example: 10 µL Intermediate Stock + 990 µL Media.
-
-
Final Concentration Metrics:
-
Application: Apply immediately to cells or enzymatic targets.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03867J [pubs.rsc.org]
- 5. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 6. Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations | PLOS One [journals.plos.org]
The Synthetic Versatility of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile: A Gateway to Novel Heterocyclic Scaffolds
Introduction: Unveiling a Privileged Precursor
In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular precursors is paramount. 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile emerges as a highly versatile, yet underexplored, building block. Its unique arrangement of three key functional moieties—the nitrile group, the phenylsulfanyl leaving group, and the electronically distinct pyridine core substituted with a 4-chlorophenyl group—offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of its potential applications, complete with detailed protocols and the underlying chemical principles, for researchers engaged in the synthesis of novel heterocyclic compounds with potential therapeutic applications.
The pyridine nucleus is a cornerstone in medicinal chemistry, and its functionalization is a key strategy in the development of new drugs. The phenylsulfanyl group at the 2-position of the pyridine ring acts as a versatile handle. It can be readily displaced by a variety of nucleophiles, or it can be elaborated to participate in intramolecular cyclization reactions. The nitrile group, an excellent electrophile and a key participant in cyclization reactions, further enhances the synthetic utility of this precursor. The 4-chlorophenyl substituent at the 5-position provides a site for further modification, for instance, through cross-coupling reactions, and can play a significant role in the pharmacological profile of the resulting molecules.
Core Reactivity and Synthetic Potential
The synthetic utility of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is rooted in the distinct reactivity of its constituent parts. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The phenylsulfanyl group at the 2-position is a good leaving group, especially after oxidation to the corresponding sulfoxide or sulfone, facilitating nucleophilic aromatic substitution (SNAr) reactions. The nitrile group is a powerful electron-withdrawing group and a key component in a variety of annulation reactions, most notably the Thorpe-Ziegler and Gewald reactions for the formation of fused heterocyclic systems.
Application Note 1: Synthesis of Thieno[2,3-b]pyridines via Thorpe-Ziegler Cyclization
The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several antiplatelet agents and compounds with a wide range of biological activities.[1][2] 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is an ideal precursor for the synthesis of 3-amino-5-(4-chlorophenyl)thieno[2,3-b]pyridine derivatives through a two-step sequence involving S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization.[3][4]
Workflow Overview
Caption: Workflow for the synthesis of a thieno[2,3-b]pyridine derivative.
Experimental Protocol
Part A: Synthesis of Ethyl 2-((5-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Alkylation: To the stirred suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.
Part B: Synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxylate
-
Reaction Setup: In a round-bottom flask, suspend the synthesized ethyl 2-((5-(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate (1.0 eq) in ethanol.
-
Base-catalyzed Cyclization: Add a solution of sodium ethoxide in ethanol (2.0 eq) to the suspension.
-
Reaction: Reflux the reaction mixture for 2-3 hours. The Thorpe-Ziegler cyclization will result in the formation of the thieno[2,3-b]pyridine ring system.[5][6]
-
Work-up: Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry to afford the desired 3-aminothieno[2,3-b]pyridine derivative.
| Parameter | Value/Condition | Rationale |
| Solvent (Alkylation) | Anhydrous DMF | A polar aprotic solvent that facilitates SN2 reactions. |
| Base (Alkylation) | K2CO3 | A mild base sufficient to deprotonate the thiol precursor in situ if starting from the thiol, or to neutralize any generated acid. |
| Temperature (Alkylation) | 60-70 °C | Provides sufficient energy for the alkylation reaction to proceed at a reasonable rate without significant side product formation. |
| Base (Cyclization) | Sodium Ethoxide | A strong base required to deprotonate the α-carbon to the nitrile, initiating the intramolecular cyclization.[5] |
| Solvent (Cyclization) | Ethanol | The solvent for the sodium ethoxide solution, and it provides good solubility for the reactants. |
Trustworthiness and Validation
The success of this two-step synthesis relies on the efficient S-alkylation followed by a clean intramolecular cyclization. The Thorpe-Ziegler reaction is a well-established method for the formation of five-membered rings from dinitriles or cyanoesters.[5][6] The formation of the 3-aminothieno[2,3-b]pyridine is driven by the formation of a stable aromatic system. Potential side reactions in the alkylation step include over-alkylation or hydrolysis of the ester if conditions are not anhydrous. In the cyclization step, incomplete reaction is the most likely issue, which can be addressed by extending the reaction time or using a stronger base. The structure of the final product should be confirmed by standard spectroscopic methods (1H NMR, 13C NMR, IR, and Mass Spectrometry).
Application Note 2: Conversion to 2-Amino and 2-Hydrazinonicotinonitrile Derivatives
The phenylsulfanyl group can be displaced by nitrogen nucleophiles, providing access to 2-aminonicotinonitrile and 2-hydrazinonicotinonitrile derivatives. These compounds are valuable intermediates for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities, including kinase inhibition.[7][8]
Workflow for Nucleophilic Displacement
Caption: Synthesis of 2-amino/hydrazino nicotinonitriles and their conversion to pyridopyrimidines.
Experimental Protocol: Synthesis of 2-Hydrazino-5-(4-chlorophenyl)nicotinonitrile
-
Reaction Setup: In a sealed tube, add 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile (1.0 eq) and ethanol.
-
Nucleophile Addition: Add hydrazine hydrate (5.0 eq) to the mixture.
-
Reaction: Seal the tube and heat the reaction mixture at 100-110 °C for 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate upon cooling.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or a mixture of ethanol and water to obtain the pure 2-hydrazinonicotinonitrile derivative.
| Parameter | Value/Condition | Rationale |
| Nucleophile | Hydrazine Hydrate | A strong nitrogen nucleophile capable of displacing the phenylsulfanyl group.[9] |
| Solvent | Ethanol | A protic solvent that can facilitate the reaction and is suitable for the reaction temperature. |
| Temperature | 100-110 °C | Elevated temperature is required to overcome the activation energy for the SNAr reaction on the pyridine ring. |
| Stoichiometry | Excess Hydrazine | A large excess of the nucleophile is used to drive the reaction to completion. |
Trustworthiness and Validation
The displacement of a leaving group at the 2-position of a pyridine ring by a nitrogen nucleophile is a well-precedented reaction. The electron-withdrawing nitrile group at the 3-position activates the 2-position towards nucleophilic attack. A potential side reaction is the reduction of the nitrile group by hydrazine at very high temperatures, although this is generally not observed under the recommended conditions. The identity of the product can be confirmed by the appearance of N-H signals in the 1H NMR and IR spectra, and the absence of signals corresponding to the phenylsulfanyl group.
Application Note 3: Synthesis of Pyrido[2,3-d]pyrimidines
Following the successful synthesis of 2-amino-5-(4-chlorophenyl)nicotinonitrile, this intermediate can be readily converted into the corresponding pyrido[2,3-d]pyrimidine. This is a powerful strategy for accessing a class of compounds with significant therapeutic potential.[7][8]
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
-
Reaction Setup: In a round-bottom flask, place 2-amino-5-(4-chlorophenyl)nicotinonitrile (1.0 eq).
-
Cyclization Reagent: Add an excess of formamide.
-
Reaction: Heat the mixture to reflux (around 180-190 °C) for 4-6 hours.
-
Work-up: Cool the reaction mixture. The product will often solidify upon cooling.
-
Purification: Triturate the solid with water, collect by filtration, and recrystallize from a suitable solvent like DMF or acetic acid to yield the pure pyrido[2,3-d]pyrimidin-4-amine.
| Parameter | Value/Condition | Rationale |
| Starting Material | 2-Aminonicotinonitrile | The ortho-amino and nitrile groups are perfectly positioned for cyclization. |
| Reagent | Formamide | Acts as both the source of the additional carbon and nitrogen atoms for the pyrimidine ring and as the solvent. |
| Temperature | 180-190 °C | High temperature is necessary to drive the condensation and cyclization reaction. |
Trustworthiness and Validation
This cyclization is a classic and reliable method for the synthesis of the pyrido[2,3-d]pyrimidine core from 2-aminonicotinonitriles. The reaction proceeds through the initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization. The high temperature required can sometimes lead to decomposition, so careful monitoring of the reaction is advised. The structure of the final product can be confirmed by the disappearance of the nitrile stretch in the IR spectrum and the appearance of signals characteristic of the fused aromatic system in the NMR spectra.
Conclusion
5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a precursor of considerable synthetic potential. Its strategic placement of functional groups allows for the facile construction of complex heterocyclic systems, including the medicinally important thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. The protocols detailed in this guide, based on well-established and reliable organic transformations, provide a solid foundation for researchers to explore the rich chemistry of this versatile building block and to generate novel molecular entities for applications in drug discovery and materials science.
References
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Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. (2026). Preprints.org. [Link]
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Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). Bioorganic Chemistry. [Link]
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Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]
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THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds. [Link]
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Green Chemical Synthesis of 2-Benzenesulfonyl-pyridine and Related Derivatives. (2007). Organic Process Research & Development. [Link]
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Thienopyridine Analogues. (2024). IGI Global. [Link]
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Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. (2020). ResearchGate. [Link]
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Design and Synthesis of Hydrazide-Hydrazones Based 2- Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents. (2018). Natural Sciences Publishing. [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2020). PMC. [Link]
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Thio-mediated two-component coupling reaction of carboxylic acids and isonitriles under mild conditions. (2012). PMC. [Link]
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Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. (2000). MDPI. [Link]
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A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. [Link]
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Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (2016). ResearchGate. [Link]
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Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2023). RSC Publishing. [Link]
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Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. (2011). PMC. [Link]
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Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). MDPI. [Link]
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Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2023). MDPI. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2011). Arkivoc. [Link]
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Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][5][7]naphthyridinones and pyrazolo[3,4-c][5][7]. (2024). Arkivoc. [Link]
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One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. (2013). PubMed. [Link]
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Nucleophilic displacements in pyridine rings. (1987). R Discovery. [Link]
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A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2011). Semantic Scholar. [Link]
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6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. (2013). PMC. [Link]
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Synthesis of Some New Thieno[2,3-b]pyridines, Pyrimidino[4',5'. (2015). Semantic Scholar. [Link]
- Process for manufacture of isonicotinic acid hydrazide from pyridine nitrile. (1958).
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Thorpe–Ziegler reaction. (1998). ResearchGate. [Link]
-
Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2021). MDPI. [Link]
-
Multicomponent Synthesis of Nicotinamide and Thieno[2,3-b]pyridine Derivatives. (2020). ResearchGate. [Link]
-
One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022). MDPI. [Link]
-
Thorpe-Ziegler reaction. (1984). Semantic Scholar. [Link]
-
Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. [Link]edu/chemisty-faculty/29/)
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Mass spectrometry parameters for 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile
An Application Note for the Mass Spectrometric Analysis of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile
Introduction
5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a substituted nicotinonitrile derivative, a class of compounds frequently investigated in medicinal chemistry and materials science. Accurate and robust analytical methods are paramount for its structural confirmation, purity assessment, and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.
This document provides a comprehensive guide to developing mass spectrometry parameters for the analysis of this target compound. It is intended for researchers, analytical chemists, and drug development professionals. The protocols herein are designed as a robust starting point, grounded in the fundamental principles of electrospray ionization (ESI) and tandem mass spectrometry, and can be adapted to most modern LC-MS/MS platforms.
Compound Profile & Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The structure contains several features that inform the MS parameter selection: multiple aromatic rings, a nitrile group, a thioether linkage, and nitrogen atoms within the pyridine ring, which are readily protonated.
| Property | Value | Rationale for MS Method Development |
| Molecular Formula | C₁₈H₁₁ClN₂S | Determines the theoretical exact mass for high-resolution mass spectrometry (HRMS) confirmation. |
| Monoisotopic Mass | 322.0331 Da | The primary target mass for the [M+H]⁺ ion using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S). |
| Key Structural Features | Pyridine Ring, Phenyl Rings, Thioether, Nitrile | The pyridine nitrogen is a likely site of protonation for positive mode ESI. The thioether bond is a potential site for fragmentation in MS/MS. |
| Predicted Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile); Insoluble in water.[1] | Dictates the choice of solvents for sample preparation and LC mobile phases. |
Part 1: Sample Preparation Protocol
The goal of sample preparation is to introduce a clean, soluble, and appropriately concentrated sample into the mass spectrometer to ensure optimal ionization and prevent instrument contamination.[2] High concentrations of non-volatile salts or buffers are incompatible with ESI and must be avoided.[3]
Protocol: Preparation for Direct Infusion and LC-MS Analysis
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 1 mg of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile powder.
-
Dissolve the powder in 1 mL of a suitable organic solvent such as HPLC-grade methanol or acetonitrile.[4] Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Working Solution Dilution:
-
For Direct Infusion (Full Scan & MS/MS Tuning): Prepare a working solution with a concentration of approximately 1 µg/mL. This is achieved by diluting 10 µL of the 1 mg/mL stock solution into 990 µL of 50:50 acetonitrile/water with 0.1% formic acid. The acid is added to promote protonation and enhance the signal in positive ion mode.[5]
-
For LC-MS Analysis: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL). The diluent should ideally match the initial mobile phase conditions (e.g., 95:5 water/acetonitrile with 0.1% formic acid).
-
-
Final Filtration (CRITICAL STEP):
-
Before placing the vial in the autosampler, filter the final working solution through a 0.2 µm syringe filter (e.g., PTFE or nylon).
-
Causality: This step is crucial to remove any particulate matter that could clog the delicate tubing and injector of the LC-MS system, preventing costly downtime and ensuring reproducible injections.[5]
-
Part 2: Direct Infusion & Full Scan MS Parameters
Direct infusion analysis is the first step in characterizing the analyte. It allows for the optimization of ion source parameters and confirmation of the protonated molecular ion ([M+H]⁺) without the complexity of chromatography. Electrospray ionization (ESI) is the preferred technique for polar to semi-polar small molecules like the target compound.[6][7]
Workflow for Parameter Optimization:
-
Set up a direct infusion of the ~1 µg/mL working solution at a low flow rate (e.g., 5-10 µL/min).
-
Operate the mass spectrometer in positive ion mode, scanning a mass range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
-
Systematically adjust source parameters (see table below) to maximize the intensity of the target ion at m/z 323.0.
Table of Recommended Starting MS Parameters (ESI+)
| Parameter | Recommended Starting Value | Causality & Optimization Rationale |
| Ionization Mode | ESI Positive | The pyridine nitrogen is basic and readily accepts a proton to form a stable [M+H]⁺ ion. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electric field for efficient droplet charging and ion desolvation. Tune for maximum stable signal.[8] |
| Source Temperature | 120 - 150 °C | Aids in the evaporation of the solvent from the ESI droplets.[8] Too high a temperature can cause thermal degradation. |
| Desolvation Gas | Nitrogen | High-purity nitrogen is used as both a nebulizing and drying gas. |
| Desolvation Gas Flow | 600 - 800 L/hr | Facilitates solvent evaporation. Tune for best signal-to-noise; excessive flow can reduce sensitivity. |
| Desolvation Temp. | 350 - 450 °C | Crucial for removing the final solvent molecules from the generated ions before they enter the mass analyzer. |
| Cone/Nozzle Voltage | 20 - 40 V | A low voltage applied to prevent in-source fragmentation and preserve the molecular ion. Can be increased slightly to promote adduct dissociation. |
| Mass Range | 100 - 500 Da | Covers the expected molecular ion and potential fragment ions. |
Upon analysis, a high-resolution instrument should detect an ion at m/z 323.0409 (for C₁₈H₁₁³⁵ClN₂S + H)⁺. A characteristic isotopic pattern should also be observed, with a secondary peak at m/z 325.0380 (for C₁₈H₁₁³⁷ClN₂S + H)⁺ with approximately one-third the intensity of the primary peak, which is the signature of a single chlorine atom.
Part 3: Tandem MS (MS/MS) for Structural Confirmation
Tandem mass spectrometry is used to generate characteristic fragment ions for unequivocal structural identification and for developing quantitative methods using Multiple Reaction Monitoring (MRM). This involves isolating the precursor ion ([M+H]⁺ at m/z 323.0) and subjecting it to Collision-Induced Dissociation (CID).
Predicted Fragmentation Pathway
The structure of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile suggests several likely fragmentation pathways upon CID. The bond between the pyridine ring and the sulfur atom (C-S bond) is a probable cleavage site. Fragmentation of aromatic systems often involves characteristic losses.[9] Studies on similar phenylthio compounds confirm that cleavage of the C-S bond is a common pathway.[10]
Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target analyte.
Protocol for MS/MS Method Development
-
Select Precursor Ion: In the MS/MS method editor, set the precursor ion to m/z 323.0.
-
Optimize Collision Energy (CE): Infuse the ~1 µg/mL solution and acquire MS/MS spectra while ramping the collision energy (e.g., from 5 eV to 40 eV).
-
Identify Key Fragments: Observe the fragmentation pattern. The goal is to find a CE value that provides a stable and abundant signal for 2-3 characteristic product ions. Monitor for the appearance of ions at m/z 214.0 and m/z 178.0, among others.
-
Select MRM Transitions: For quantitative analysis, select the most intense and specific precursor-to-product ion transitions. For example, 323.0 -> 214.0 could serve as a primary "quantifier" transition, while 323.0 -> 178.0 could be a secondary "qualifier" transition.
Part 4: LC-MS Protocol for Separation and Quantification
For analyzing the compound in complex mixtures or for high-throughput quantification, coupling the mass spectrometer to a liquid chromatography system is essential.[11] A reversed-phase HPLC or UHPLC method is recommended.
Table of Recommended LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar compounds like the target analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reversed-phase chromatography. Formic acid acts as a proton source. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent providing good elution strength and compatibility with MS. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Improves peak shape and run-to-run reproducibility by maintaining a stable viscosity.[8] |
| Injection Volume | 1 - 5 µL | Keep volume low to prevent peak distortion and column overloading. |
| Gradient Elution | 5% B to 95% B over 5-7 minutes, hold for 1 min, re-equilibrate | A gradient is necessary to elute the compound with a good peak shape and to clean the column of more nonpolar contaminants after each injection. |
Overall Analytical Workflow
The entire process, from sample receipt to final data, follows a logical sequence to ensure data quality and integrity.
Caption: High-level workflow for the LC-MS/MS analysis of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile.
References
- Mass Spectrometry Sample Preparation Guide.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Korf, A., et al. (2018). Journal of Mass Spectrometry.
- Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Liu, Y., et al. (2016). Chemistry Letters.
- A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucid
- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
- SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Shared Research Facilities.
- Sample Preparation. Harvard Center for Mass Spectrometry.
- Sample prepar
- Ultrasound-Assisted Synthesis and Biological Profiling of 1,3,5-Triazine Derivatives with Antiproliferative Activity in Triple-Neg
- Buy 4-Chloro-5-(4-chlorophenyl)nicotinonitrile (EVT-13141146). EvitaChem.
- The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. (2022). PubMed.
- MASS SPECTROMETRY: FRAGMENTATION P
- GCMS Section 6.9.
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Application Note: 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile in Drug Discovery Screening
Introduction: A Promising Scaffold in Oncology Drug Discovery
The landscape of oncology research is continually evolving, with a persistent demand for novel therapeutic agents that exhibit high potency and selectivity against cancer-specific targets. Within this context, the nicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2][3][4] This application note focuses on a specific, highly promising derivative: 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile .
Recent groundbreaking research has identified this compound (henceforth referred to as Compound 7b in line with its designation in key literature) as a potent inhibitor of PIM-1 kinase, a serine/threonine kinase that is a critical regulator of cell survival, proliferation, and apoptosis.[5] Overexpression of PIM-1 kinase is a known oncogenic driver in various malignancies, including breast and prostate cancers, making it a high-value target for therapeutic intervention. Compound 7b has demonstrated remarkable cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values of 3.58 µM and 3.60 µM, respectively.[5] Furthermore, it exhibits potent PIM-1 kinase inhibition with an IC50 value of 18.9 nM.[5] Mechanistically, Compound 7b has been shown to induce apoptosis and cause cell cycle arrest at the G1 phase in cancer cells.[5]
This guide provides a comprehensive overview and detailed protocols for utilizing 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile in a drug discovery screening cascade, from initial cytotoxicity assessments to specific mechanism-of-action studies.
Mechanism of Action: Targeting the PIM-1 Kinase Signaling Pathway
PIM-1 kinase is a key downstream effector of many signaling pathways that are frequently dysregulated in cancer, including the JAK/STAT and PI3K/Akt pathways. By phosphorylating a multitude of substrates, PIM-1 promotes cell survival and proliferation while inhibiting apoptosis. The inhibitory action of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile on PIM-1 kinase disrupts these pro-tumorigenic signals, leading to cancer cell death.
Caption: PIM-1 Kinase Signaling and Point of Intervention.
Screening Cascade for Compound Evaluation
A tiered approach is recommended for evaluating 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile and its analogs. This cascade allows for an efficient and logical progression from broad cellular effects to specific target engagement and mechanistic validation.
Sources
Technical Support Center: Stability and Handling of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile in Solution
Introduction
5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a substituted nicotinonitrile derivative of significant interest in medicinal chemistry and materials science. Ensuring the chemical integrity of this compound in solution is paramount for obtaining reproducible and reliable experimental results. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing its degradation. We will delve into the molecule's inherent vulnerabilities and offer field-proven protocols and troubleshooting advice to maintain its stability throughout your experimental workflow.
Part 1: Understanding the Molecule's Vulnerabilities
The structure of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile contains three key functional groups that are susceptible to degradation under common laboratory conditions: the phenylsulfanyl (thioether) group , the nitrile group , and the pyridine ring .
Key Degradation Pathways
-
Oxidation of the Thioether Linkage: The sulfur atom in the phenylsulfanyl group is nucleophilic and highly susceptible to oxidation by atmospheric oxygen or other oxidizing agents present in solution. This process typically occurs in two stages, first forming the sulfoxide and then the sulfone. This is often the most significant and rapid degradation pathway. The oxidation of thioethers can be slow, but it is a primary concern for long-term stability.[1][2][3]
-
Hydrolysis of the Nitrile Group: The cyano (–C≡N) group can undergo hydrolysis to form a primary amide, which can be further hydrolyzed to a carboxylic acid. This reaction is catalyzed by either acidic or basic conditions and is accelerated by heat.[4][5][6][7][8] While generally requiring harsh conditions like reflux, even moderate pH deviations over time can lead to measurable degradation.[4][5]
-
Photodegradation of the Pyridine Ring: Aromatic heterocyclic systems like pyridine can be sensitive to light, particularly UV radiation.[9][10] Light exposure can induce complex photochemical reactions, leading to ring-opening or rearrangements, which would destroy the compound's activity.[9][11]
Diagram: Molecular Vulnerability Map
The following diagram illustrates the primary sites on the molecule that are susceptible to degradation.
Caption: Key degradation sites on the 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile molecule.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in a direct question-and-answer format.
Q1: I've dissolved the compound in DMSO, but my results are inconsistent over time. What could be the cause?
A1: This is a classic sign of compound degradation in your stock solution. The primary suspect is the oxidation of the thioether group by dissolved atmospheric oxygen in the DMSO.[3] Additionally, DMSO is hygroscopic and can absorb water, which may slowly hydrolyze the nitrile group.[12]
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: Always use high-purity, anhydrous grade DMSO (<0.02% water) to minimize hydrolysis.[13]
-
Degas the Solvent: Before preparing your stock, sparge the DMSO with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Aliquot and Store Properly: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture each time you use the stock.[14] Store these aliquots at -80°C under an inert atmosphere.[13][15]
-
Q2: What is the best way to prepare and store a stock solution to ensure maximum stability?
A2: The key principles are to minimize exposure to oxygen, water, light, and extreme pH. Following a strict protocol is essential.
-
Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred for their high solubilizing power.[16]
-
Storage Protocol:
-
Weigh the compound in a controlled environment (e.g., a glove box or under a stream of inert gas).
-
Use a fresh, sealed bottle of anhydrous DMSO.
-
Add the degassed solvent to the solid compound to the desired concentration (e.g., 10 mM or 20 mM).
-
Dispense into small-volume, single-use aliquots in amber glass vials or cryovials.[14][15]
-
Purge the headspace of each vial with argon or nitrogen before sealing tightly.
-
Store immediately at -80°C. Under these conditions, the solution should be stable for up to 6 months.[14]
-
Q3: How can I confirm if my solution has degraded?
A3: The most reliable method is to use analytical chemistry techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analytical Workflow:
-
Establish a Baseline: When you first prepare a fresh stock solution, immediately run an HPLC/LC-MS analysis to get a purity profile. This is your "time zero" reference.
-
Monitor Over Time: Analyze an aliquot of your stock solution periodically (e.g., monthly) or before a critical experiment.
-
Look for New Peaks: Compare the new chromatogram to your baseline. The appearance of new, more polar peaks (which will have shorter retention times on a reverse-phase column) is a strong indicator of degradation. The sulfoxide and sulfone products are significantly more polar than the parent thioether.
-
Confirm with Mass Spec: Use LC-MS to determine the mass of the new peaks. The sulfoxide will have a mass of +16 Da compared to the parent compound, and the sulfone will be +32 Da.
-
Diagram: Quality Control (QC) Workflow
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
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- 11. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ossila.com [ossila.com]
- 16. orgsyn.org [orgsyn.org]
Overcoming precipitation of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile in cell culture
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to evaluate highly lipophilic small molecules in cellular assays.
The compound 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile presents a classic formulation challenge. It features a nicotinonitrile core flanked by a halogenated chlorophenyl group and a thioether (phenylsulfanyl) moiety. This structure confers extreme lipophilicity (a high cLogP), making it an excellent candidate for membrane permeability but notoriously difficult to keep in solution during in vitro testing.
Below is our comprehensive troubleshooting guide to help you overcome precipitation, maintain supersaturation stability, and generate reproducible biological data.
Part 1: The Mechanistic Challenge (Why does it precipitate?)
When transitioning your compound from a pure organic solvent (DMSO) to an aqueous cell culture medium (e.g., DMEM or RPMI-1640), the system undergoes a rapid "solvent shift." The sudden increase in the dielectric constant of the environment forces the hydrophobic molecules to aggregate to minimize thermodynamically unfavorable interactions with water. This leads to transient supersaturation, followed by rapid nucleation and precipitation[1].
Mechanistic pathway of solvent-shift induced precipitation and stabilization.
Part 2: Frequently Asked Questions (FAQs)
Q1: I spiked my 10 mM DMSO stock directly into my culture media, and it immediately turned cloudy. What happened? A1: You induced localized supersaturation. When a drop of 100% DMSO hits the aqueous media, the compound at the solvent-water interface instantly crashes out before it can disperse. Nicotinonitrile derivatives are frequently evaluated for anticancer activity in cell lines like MCF-7 using RPMI-1640 media, making this a common bottleneck that requires specialized dilution techniques rather than direct spiking[2].
Q2: Can I just increase the DMSO concentration in my media to 1% or 2% to keep it in solution? A2: No. While increasing DMSO enhances thermodynamic solubility, it introduces severe confounding variables. To avoid solvent-induced cytotoxicity and background experimental error, the final DMSO concentration should be strictly maintained at or below 0.5% for sensitive cell lines like Balb/3T3 or MCF-7[3]. Exceeding this limit will mask the true pharmacological effect of your compound.
Q3: I don't see any visible particles, but my assay results are highly variable. Could precipitation still be the issue? A3: Yes. "Micro-precipitation" often occurs before macro-crystals become visible to the naked eye. Visual inspection and brief sonication of the stock solution are critical first steps before attempting aqueous dilution, but they do not guarantee stability once diluted[4]. Sub-visible aggregates reduce the bioavailable concentration of the drug, leading to artificially high IC 50 values and poor reproducibility.
Part 3: Diagnostic Workflow
Troubleshooting workflow for resolving compound precipitation in aqueous media.
Part 4: Quantitative Comparison of Solubilization Strategies
The table below summarizes the expected outcomes of various formulation strategies when applying highly lipophilic nicotinonitrile compounds to cell culture models.
| Formulation Strategy | Final DMSO (%) | Co-solvent / Carrier | Max Stable Conc. (µM) | Cell Viability Impact | Precipitation Status (24h) |
| Direct Spike (Low) | 0.1% | None | < 5 µM | Minimal | Heavy macro-precipitation |
| Direct Spike (High) | 1.0% | None | ~ 10 µM | High (>20% toxicity) | Micro-precipitation |
| Intermediate Dilution | 0.5% | 1% BSA | 50 µM | Minimal | Clear solution |
| Surfactant Micelles | 0.5% | 0.01% Pluronic F-127 | > 100 µM | Moderate | Clear solution |
Part 5: Self-Validating Experimental Protocol
To achieve a stable 50 µM working concentration of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile without exceeding the 0.5% DMSO toxicity threshold, utilize the Intermediate Carrier Method .
Objective: Formulate a stable, bioavailable working solution using protein binding to prevent nucleation. Materials: 10 mM compound stock in anhydrous DMSO, Bovine Serum Albumin (BSA, Fraction V), Basal culture media (e.g., RPMI-1640).
Step-by-Step Methodology:
-
Stock Verification: Warm the 10 mM DMSO stock to 37°C for 10 minutes and sonicate briefly in a water bath. Causality: This ensures complete dissolution of any microscopic nuclei that could act as seed crystals during dilution[4].
-
Carrier Preparation: Prepare an intermediate "carrier" solution by supplementing your basal media with 1% BSA. Causality: The hydrophobic pockets in albumin act as thermodynamic sinks, binding the lipophilic compound before it can self-aggregate.
-
Vortex-Coupled Addition: Place the carrier solution on a vortex mixer at medium speed. Slowly add the required volume of the 10 mM DMSO stock dropwise directly into the center of the vortex. Causality: Vigorously mixing during addition rapidly disperses the solvent, preventing localized zones of high DMSO/compound concentration and mitigating the initial nucleation phase[1].
-
Equilibration: Allow the solution to equilibrate at room temperature for 15 minutes to allow the protein-drug binding kinetics to stabilize.
-
Self-Validation Checkpoint (Critical): Transfer 100 µL of the compound-spiked media and 100 µL of a vehicle-control media to a clear 96-well plate. Measure the absorbance at 600 nm (OD 600 ) using a microplate reader.
-
Logic: Neither the media nor the dissolved compound absorbs light at 600 nm. An OD 600 difference of >0.05 indicates the presence of sub-visible micro-crystals scattering light.
-
Action: If the OD 600 passes (ΔOD < 0.05), proceed to serial dilution using the carrier media. If it fails, discard the solution and increase the carrier protein ratio or evaluate a biocompatible surfactant.
-
Part 6: References
1.[2] Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Longdom Publishing. URL: 2.[1] Automated Supersaturation Stability Assay to Differentiate Poorly Soluble Compounds in Drug Discovery. PubMed / Elsevier Inc. URL: 3.[4] Technical Support Center: Overcoming Poor Solubility of Oxazolidinone Compounds in Assays. BenchChem. URL: 4.[3] Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. ResearchGate. URL:
Sources
Reducing impurities in 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile recrystallization
Topic: Reducing Impurities in 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile Recrystallization
Welcome to the Technical Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis and purification of highly functionalized pyridine intermediates.
The compound 5-(4-chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is synthesized via a nucleophilic aromatic substitution (SNAr) between 2-chloro-5-(4-chlorophenyl)nicotinonitrile and thiophenol[1]. While the SNAr reaction is highly efficient due to the electron-withdrawing nature of the nitrile group[2], the resulting thioether linkage and the nitrile functionality introduce specific vulnerabilities during downstream processing and recrystallization.
Below, you will find a mechanistic breakdown of common impurities, a quantitative data summary, targeted troubleshooting FAQs, and a self-validating recrystallization protocol.
Mechanistic Overview of Impurity Generation
Understanding the chemical causality behind your impurities is the first step to eliminating them. The SNAr reaction utilizes a base (typically K2CO3 or NaH) in a polar aprotic solvent[2]. However, thermal stress, atmospheric oxygen, and trace water can trigger parallel degradation pathways.
Mechanistic pathway of 5-(4-chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile synthesis and impurities.
Quantitative Impurity Profiling
To effectively separate these impurities during recrystallization, we must exploit their distinct physicochemical properties. The table below summarizes the theoretical relative polarities and solubility profiles of the target compound versus its common contaminants.
| Impurity / Compound | Origin Mechanism | Relative Polarity (TLC / HPLC) | Primary Solubility Profile |
| Diphenyl Disulfide | Base-catalyzed aerobic oxidation of unreacted thiophenol. | Very Low (Highly lipophilic) | Highly soluble in cold heptane, hexane, and toluene. |
| Unreacted 2-Chloro SM | Incomplete SNAr conversion[1]. | Moderate (Similar to product) | Soluble in hot EtOH, EtOAc; moderate in cold EtOH. |
| Target Thioether | SNAr Product. | Moderate-High | Soluble in hot EtOH, DCM; insoluble in cold heptane/water. |
| Sulfoxide / Sulfone | Thermal/aerobic oxidation of the product's thioether linkage. | High | Soluble in cold alcohols, EtOAc, and aqueous mixtures. |
| Amide Degradant | Base-catalyzed hydrolysis of the C3-nitrile group. | Very High | Soluble in water, MeOH, and highly polar solvent mixtures. |
Troubleshooting FAQs
Q1: My recrystallized product is heavily contaminated with diphenyl disulfide. How do I remove it without losing my target compound? Cause: Thiophenolate anions are highly susceptible to oxidative dimerization into diphenyl disulfide in the presence of atmospheric oxygen. Because diphenyl disulfide is highly crystalline and lipophilic, it readily co-precipitates with your product. Solution: Implement a cold non-polar trituration step prior to your main recrystallization. Diphenyl disulfide is highly soluble in aliphatic hydrocarbons, whereas your target nicotinonitrile is not. Suspend the crude solid in cold heptane (0-5 °C), stir vigorously for 15 minutes, and filter. This selectively strips the disulfide while leaving the target API intermediate intact.
Q2: LC-MS analysis of my "pure" crystals shows +16 Da and +32 Da mass shifts. Why is this happening and how do I prevent it? Cause: The phenylsulfanyl (thioether) group is sensitive to oxidation, forming a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da). This occurs when recrystallization solvents (especially ethers or aged alcohols) contain trace peroxides, or when the hot solution is exposed to air for prolonged periods. Solution: This is a process-control issue. You must degas your recrystallization solvent (e.g., sparging with N2 or Argon for 10 minutes prior to heating). Conduct the dissolution and hot filtration steps under an inert atmosphere. If the issue persists, adding a catalytic amount of a radical scavenger (like BHT) to the solvent can suppress autoxidation.
Q3: I cannot separate the unreacted 2-chloro-5-(4-chlorophenyl)nicotinonitrile from the product. They seem to co-crystallize. What is the optimal solvent system? Cause: The 2-chloro starting material and the thioether product share the same core planar structure, leading to similar crystal lattice packing energies and co-crystallization[2]. Solution: Avoid single-solvent systems like pure Ethanol. Instead, use a binary solvent system that exploits the steric bulk of the phenylsulfanyl group. A mixture of Ethyl Acetate / Heptane (approx. 1:3 ratio) is highly effective. The bulky thioether disrupts the crystal lattice slightly differently than the compact chloro-substituent, allowing for differential crystallization kinetics when cooled slowly.
Self-Validating Recrystallization Protocol
This protocol is designed as a self-validating system: each step includes a specific physical observation or analytical check to ensure the causality of the purification is maintained.
Materials Required:
-
Crude 5-(4-chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile
-
Degassed Absolute Ethanol (EtOH)
-
Cold Heptane (0-5 °C)
-
Nitrogen (N2) manifold
Step-by-Step Methodology:
-
Pre-Wash (Disulfide Removal): Suspend 10.0 g of the crude solid in 50 mL of cold heptane. Stir vigorously for 15 minutes.
-
Validation Check: Filter the suspension. Evaporate a small aliquot of the heptane filtrate; a foul-smelling, oily/crystalline residue confirms the successful extraction of diphenyl disulfide.
-
-
Inert Dissolution: Transfer the filter cake to a 2-neck round-bottom flask equipped with a reflux condenser. Purge the system with N2 for 5 minutes. Add 40 mL of degassed absolute EtOH.
-
Controlled Heating: Heat the suspension to 75 °C (gentle reflux) under N2 until the solid completely dissolves.
-
Causality Note: Do not exceed 80 °C or prolong heating beyond 30 minutes to prevent nitrile hydrolysis to the amide.
-
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble inorganic salts (e.g., KCl, unreacted K2CO3) carried over from the SNAr reaction.
-
Kinetic Cooling: Allow the filtrate to cool to room temperature (20 °C) slowly over 2 hours without agitation.
-
Validation Check: Slow cooling ensures the formation of a thermodynamically stable crystal lattice, excluding the structurally similar 2-chloro impurity. Rapid crashing (e.g., plunging directly into an ice bath) will cause the impurities to become trapped in the crystal matrix.
-
-
Final Maturation: Once at room temperature, transfer the flask to a 4 °C refrigerator for an additional 2 hours to maximize yield.
-
Collection: Filter the purified crystals under vacuum. Wash the filter cake with 10 mL of ice-cold EtOH, followed by 10 mL of cold heptane to displace the alcohol and aid drying.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.
Optimized recrystallization workflow for isolating the pure thioether intermediate.
Sources
Minimizing background noise in 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile assays
Welcome to the technical support guide for researchers utilizing 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile and related compounds. This resource is designed to provide in-depth, actionable solutions to a common and critical challenge in assay development: high background noise. Our goal is to empower you with the scientific understanding and practical protocols needed to enhance your signal-to-noise ratio, ensuring data accuracy and reliability.
Understanding the Challenge: The Chemistry of Nicotinonitrile Derivatives
5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a compound characterized by multiple aromatic rings, including chlorophenyl and phenylsulfanyl groups. This structure confers significant hydrophobicity, making the molecule prone to several behaviors that can elevate assay background.[1] Furthermore, the nicotinonitrile core itself is a known fluorophore, and its photophysical properties are highly sensitive to the local environment, particularly solvent polarity.[2][3]
High background noise in assays with this compound typically originates from a combination of three factors:
-
Compound-Intrinsic Properties: Intrinsic fluorescence and a tendency to aggregate.
-
Non-Specific Interactions: Hydrophobic interactions leading to non-specific binding to plates, reagents, and biological macromolecules.[4]
-
Assay System & Instrumentation: Autofluorescence from media or plates and suboptimal instrument settings.
This guide provides a systematic approach to deconstruct and solve these issues.
Frequently Asked Questions (FAQs)
Q1: My negative control wells (containing only the compound and assay buffer) show a very high signal. What is the most likely cause?
This strongly suggests that the compound itself has intrinsic fluorescence at your assay's excitation and emission wavelengths or is causing light scatter. Nicotinonitrile derivatives are known to be fluorescent, and their spectral properties can shift significantly based on the solvent environment.[5][6] It is also possible that the compound is forming aggregates at the concentration used, which can scatter light and be misinterpreted as a fluorescence signal.[7]
Q2: What is non-specific binding and why is it a problem with this compound?
Non-specific binding (NSB) is the adsorption of your test compound to surfaces other than its intended biological target, such as the walls of the microplate or other proteins in the assay.[4] Due to the hydrophobic nature of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile, it is highly susceptible to binding through hydrophobic interactions.[1] This elevates the background signal, as even unbound molecules contribute to the readout, thereby reducing the assay window and sensitivity.
Q3: Can my choice of microplate affect the background signal?
Absolutely. Using standard clear or white polystyrene plates can be a significant source of background. White plates are designed for luminescence and will scatter excitation light, while clear plates can lead to well-to-well crosstalk. For fluorescence-based assays, low-autofluorescence black plates are strongly recommended to minimize background from the plate itself.[7]
Q4: How do I differentiate between compound fluorescence and light scattering?
To distinguish between true fluorescence and scattering artifacts like Rayleigh or Raman scatter, you can vary the excitation wavelength in 5 to 10 nm increments. If the peak shifts in concert with the excitation wavelength, it is likely a Raman scatter peak from the solvent.[8] Rayleigh scattering occurs at the same wavelength as the excitation light.[8] True fluorescence should have a consistent emission peak wavelength regardless of small changes in the excitation wavelength.
In-Depth Troubleshooting Guides
Guide 1: Mitigating Compound-Specific Interference
High background originating from the physicochemical properties of the test compound requires a targeted approach to modify its behavior in the assay medium.
Problem: High Intrinsic Fluorescence
-
Causality: The nicotinonitrile scaffold is inherently fluorescent. The specific emission profile is highly dependent on interactions with the surrounding solvent.[9] In polar solvents, the excited state can be stabilized, leading to a red shift in emission that might overlap with your detection wavelength.[9]
-
Solutions & Protocols:
-
Characterize the Compound Spectrum: Before starting, run a full excitation and emission scan of the compound in your assay buffer to identify its peak fluorescence. This will confirm if it interferes with your assay's fluorophore.
-
Shift Your Detection Wavelengths: If there is spectral overlap, consider using a reporter fluorophore that emits at a longer, "red-shifted" wavelength to move your detection window away from the compound's interference.[7]
-
Optimize Solvent Polarity: The fluorescence quantum yield of similar compounds often increases in solvents of low polarity.[2] Experiment with modifying your assay buffer's polarity by adding a small percentage (1-5%) of solvents like DMSO or ethanol, but be mindful of their potential effects on your biological target.
-
Problem: Non-Specific Binding (NSB) due to Hydrophobicity
-
Causality: The compound's hydrophobic nature drives it to bind to the hydrophobic surfaces of microplates and other proteins to minimize its interaction with the aqueous buffer.[1][4]
-
Solutions & Protocols:
-
Incorporate Surfactants: Add a low concentration of a non-ionic surfactant to the assay buffer. This disrupts hydrophobic interactions between the compound and surfaces.[10]
-
Add a Carrier Protein: Including Bovine Serum Albumin (BSA) can act as a "blocker" by binding to non-specific sites on the plate and can also reduce the free concentration of the hydrophobic compound available for NSB.[10][11]
-
Increase Ionic Strength: For interactions that may have an electrostatic component, increasing the salt concentration (e.g., with NaCl) can shield charges and reduce NSB.[10]
-
| Buffer Additive | Typical Concentration | Mechanism of Action | Reference |
| Tween-20 / Triton X-100 | 0.01% - 0.1% (v/v) | Disrupts hydrophobic interactions. | [10][11] |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Blocks non-specific sites on surfaces; acts as a protein carrier. | [10] |
| NaCl | 50 mM - 150 mM | Shields electrostatic interactions. | [10] |
Problem: Compound Aggregation
-
Causality: At concentrations above its solubility limit, the hydrophobic compound can form aggregates. These particles scatter light, leading to an artificially high signal that is often variable and non-reproducible.[7]
-
Solutions & Protocols:
-
Pre-Spin Your Solutions: Before adding to the assay plate, centrifuge the compound stock solution and any other critical reagent solutions at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any pre-formed aggregates.[7]
-
Determine the Critical Aggregation Concentration (CAC): Perform a dose-response curve of the compound alone. The concentration at which the signal begins to sharply and non-linearly increase often corresponds to the onset of aggregation. Ensure your assay concentrations are well below this threshold.
-
Include Surfactants: As with NSB, surfactants can help maintain compound solubility and prevent aggregation.[4]
-
Guide 2: Optimizing Assay & Instrumentation Parameters
A well-designed assay protocol and correctly configured instrumentation are fundamental to achieving a high signal-to-noise ratio.[12]
Workflow for Systematic Troubleshooting
The following workflow provides a logical sequence for diagnosing and resolving high background noise.
Caption: Systematic workflow for troubleshooting high background noise.
Problem: Suboptimal Instrument Settings
-
Causality: An improperly set detector gain or Photomultiplier Tube (PMT) voltage can lead to issues. If the gain is too high, the background noise itself is amplified, and the detector can become saturated by even a moderate signal. If it's too low, a weak signal may be indistinguishable from the background. Using incorrect filters allows stray excitation light to reach the detector, directly increasing background.[13]
-
Solutions & Protocols:
-
Optimize PMT Gain/Voltage: The goal is to set the gain so that your highest expected signal (positive control) is around 80-90% of the detector's maximum linear range. This provides the best dynamic range without risking saturation. Perform a reading on your positive control and adjust the gain accordingly.
-
Verify Filter Selection: Double-check that your excitation and emission filters are correctly matched to the fluorophore used in your assay, not your test compound. Ensure there is adequate separation (a large Stokes shift) between the excitation and emission wavelengths to minimize bleed-through.[14]
-
Control Excitation Intensity: Use the lowest excitation intensity that still provides a robust signal.[15] Over-illuminating the sample can increase background from autofluorescence and light scatter and also accelerates photobleaching. Many instruments allow the use of neutral density (ND) filters to attenuate the light source.[15]
-
| Parameter | Recommendation | Rationale | Reference |
| PMT Gain / Voltage | Adjust so the highest signal is ~90% of the detector's linear maximum. | Maximizes dynamic range and sensitivity without causing signal saturation. | |
| Excitation/Emission Filters | Use high-quality, narrow band-pass filters specific to your fluorophore. | Prevents stray light and spectral bleed-through from contaminating the emission signal. | [13][16] |
| Excitation Intensity | Use the minimum intensity required for a robust signal. | Reduces background from autofluorescence and minimizes photobleaching. | [15] |
Problem: Photobleaching Effects
-
Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[17] While this primarily affects the specific signal, it can complicate background subtraction if the background itself is fluorescent and bleaches at a different rate, leading to inaccurate results.
-
Solutions & Protocols:
-
Minimize Exposure Time: Use the shortest possible integration time (read time) on your plate reader that provides a stable signal.[18]
-
Reduce Excitation Light: As mentioned, use ND filters or lower the lamp power to reduce the rate of photobleaching.[15]
-
Use Photostable Dyes: If possible, select a reporter fluorophore known for its high photostability.
-
Consistent Timing: Ensure that all plates are read with the exact same timing protocol from reagent addition to measurement to minimize variability from photobleaching.[19]
-
Protocol: Step-by-Step Assay Buffer Optimization
This protocol is designed to empirically determine the optimal buffer additives to minimize non-specific binding and compound aggregation.
Materials:
-
5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile
-
Assay Buffer (your standard buffer)
-
Additive Stocks: 10% Tween-20, 10% BSA, 5M NaCl
-
Black, low-autofluorescence 96-well plates
-
Fluorescence Plate Reader
Procedure:
-
Prepare Additive-Containing Buffers: Create a set of assay buffers, each containing one or a combination of the additives at their final target concentration (refer to the table above). Include a "no-additive" control buffer.
-
Plate Layout: Designate columns for each buffer condition.
-
Add Compound: Add 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile to half of the wells for each buffer condition at your highest assay concentration. The other half will serve as buffer-only blanks.
-
Incubation: Incubate the plate for your standard assay duration and temperature.
-
Read Plate: Measure the fluorescence using your standard assay instrument settings.
-
Data Analysis:
-
For each buffer condition, subtract the average signal of the "buffer-only" wells from the "compound-containing" wells.
-
The buffer condition that yields the lowest net signal is the most effective at reducing the background caused by the compound's non-specific binding and/or intrinsic fluorescence in that environment.
-
Validation: Once the optimal buffer is identified, run a full dose-response curve of your positive and negative controls to ensure the new buffer composition does not inhibit your intended biological reaction.
-
Sources of Background Noise: A Conceptual Overview
Caption: Key contributors to high background signals in biochemical assays.
References
- Synthesis and spectral studies of novel nicotinonitrile-based fluorescent dyes. (n.d.). Request PDF.
- How can I reduce nonspecific binding in an assay with a hydrophobic ligand? (2018, November 28).
- Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018, June 26). Analytical Methods (RSC Publishing).
- How to deal with high background in ELISA. (n.d.). Abcam.
- How to Reduce Fluorescence Measurement Errors. (2024, October 18). Drawell.
- Improving signal-to-noise ratio in fluorescence detection for medical purposes. (n.d.). University of Twente.
- Nonspecific Binding: Main Factors of Occurrence and Str
- How to optimise fluorescence gain. (2021, November 18). BMG Labtech.
- Kaur, S., Tang, Z. F., & McMillen, D. R. (2025).
- Fluorescence Tips & Tricks. (n.d.). JASCO Inc.
- How to eliminate non-specific binding? (2024, April 10).
- Optimizing Fluorescence Signal Quality. (n.d.). IonOptix.
- Kaur, S., Tang, Z. F., & McMillen, D. R. (2025, June 7).
- Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. (n.d.). PubMed.
- Hello friends... can you suggest me how to reduce high background , i followed some troubleshooting tips but still getting high background score? (2016, August 29).
- How to Reduce Fluorescence Measurement Errors. (2024, November 5). AELAB.
- Background in Fluorescence Imaging. (n.d.). Thermo Fisher Scientific.
- High background in immunohistochemistry. (n.d.). Abcam.
- High Background in ELISA: Causes, Fixes, and Tips. (2026, January 17). AstorScientific.
- Assay Troubleshooting. (n.d.). Molecular Biology.
- Minimizing background noise in CMB-087229 assays. (2025). BenchChem.
- Non Specific Binding. (2018, December 1). YouTube.
- Gebreyohanes, A. A., Belay, A., & Alemu, G. (2022). Effect of Solvent Polarity on the Absorption and Fluorescence Spectra of Nicotinamide: Determination of Ground and Excited State Dipole Moments.
- Tarekegn Gemeda, F. (2017). A Review on Effect of Solvents on Fluorescent Spectra.
- Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide. (2025). BenchChem.
- Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific.
- Supplementary Information Supplementary main text Signal/noise (S/N) criteria is the approved methodology. (n.d.). -ORCA.
- Zhang, Y., et al. (2025). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. PMC.
- Half-life periods of photobleaching in different solutions. (n.d.).
- (PDF) Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). (2023, January 1).
- Design and synthesis of novel 5-(4-chlorophenyl)
- Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (n.d.). PubMed.
- Quantification of the photo-bleaching rate for mi3-based particles with dual-color proteins. (2023, July 5). protocols.io.
- Mary, P., Chen, A., Chen, I., Abate, A. R., & Weitz, D. A. (2011). On-chip background noise reduction for cell-based assays in droplets. Lab on a Chip.
- Kotb, E. R., et al. (2009).
- Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)
- Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. (2022, November 28). PMC.
- Single-molecule high-resolution imaging with photobleaching. (n.d.). PMC - NIH.
- Automated Analysis of Single-Molecule Photobleaching Data by Statistical Modeling of Spot Popul
- Single Molecule Photobleaching (SMPB)
- 2-((2-Chlorophenyl)amino)nicotinonitrile|CAS 121005-01-4. (n.d.). BenchChem.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). PMC.
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2026, January 4). MDPI.
- A study on enhanced fluorescence signal-to-noise by using the stray light shutter for quantitative PCR chip. (2021, February 13).
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1). (2016, September 8). Recipharm.
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- 16. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 17. med.upenn.edu [med.upenn.edu]
- 18. Essay - UT Student Theses [essay.utwente.nl]
- 19. astorscientific.us [astorscientific.us]
Troubleshooting false positives in 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile screening
Welcome to the High-Throughput Screening (HTS) Technical Support Center. This guide is designed for researchers and drug development professionals encountering recurring hits or suspicious data when screening 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile (CPNN) and its structural analogs.
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind why this specific scaffold frequently flags as a false positive, provide self-validating diagnostic protocols, and establish a clear framework for data interpretation.
FAQ 1: Why does 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile frequently flag as a hit in my biochemical assays?
When CPNN emerges as a hit across multiple orthogonal assays, it is rarely a highly promiscuous true inhibitor. Instead, it typically acts as an Assay Interference Compound (AIC) or a Pan-Assay Interference Compound (PAINS) . The false-positive activity of this molecule is driven by two distinct structural liabilities:
1. Covalent Modification via Nucleophilic Aromatic Substitution (SNAr) The CPNN scaffold features a highly electrophilic C2 position on its pyridine ring. The electron-withdrawing 3-cyano group and the pyridine nitrogen strongly activate this position. Consequently, the 2-phenylsulfanyl group acts as a competent leaving group. When introduced to a biochemical assay, nucleophilic residues on your target protein (such as catalytic or surface-exposed cysteines) can attack the C2 position. This displaces the thiophenolate, resulting in an irreversible covalent adduct that inactivates the enzyme.
2. Physical Sequestration via Colloidal Aggregation CPNN is highly lipophilic (LogP > 4.5), featuring two aromatic rings flanking a central pyridine core. In aqueous assay buffers, highly lipophilic molecules frequently self-assemble into colloidal aggregates or micelles . These aggregates non-specifically sequester the target protein, leading to an apparent, yet artifactual, loss of enzymatic activity.
Mechanistic pathways of CPNN-induced assay interference.
FAQ 2: How do I definitively prove if my CPNN hit is a false positive?
To isolate the mechanism of interference, you must subject the compound to a self-validating triage workflow. The following protocols introduce specific counter-agents to the assay buffer designed to neutralize the suspected interference mechanism.
Protocol A: Detergent-Sensitivity Assay (Testing for Aggregation)
Scientist's Note: Non-ionic detergents like Triton X-100 operate below their critical micelle concentration (CMC) in this assay to disrupt highly lipophilic CPNN aggregates without denaturing the target protein. If the compound is acting as a colloid, the detergent liberates the sequestered enzyme, restoring its activity and shifting the IC50 .
-
Preparation: Prepare a 100x stock of the CPNN compound in DMSO.
-
Buffer Formulation: Prepare your standard assay buffer, and a parallel buffer supplemented with 0.01% (v/v) Triton X-100 (use CHAPS if working with membrane proteins).
-
Incubation: Pre-incubate the compound in the respective buffers for 10 minutes at room temperature.
-
Enzyme Addition: Add the target enzyme/protein to the buffer.
-
Initiation: Initiate the reaction by adding the substrate.
-
Measurement: Generate a dose-response curve. A >10-fold rightward shift (loss of potency) in the presence of detergent confirms colloidal aggregation.
Protocol B: Thiol-Shift Assay (Testing for SNAr Reactivity)
Scientist's Note: By flooding the assay with an exogenous nucleophile (DTT or GSH), you create a sacrificial target for the electrophilic CPNN compound. The exogenous thiols will outcompete the enzyme's cysteines for the C2 position, effectively neutralizing the compound before it can inactivate your target.
-
Preparation: Prepare a 100x stock of the CPNN compound in DMSO.
-
Buffer Formulation: Prepare assay buffer supplemented with 1 mM DTT (Dithiothreitol) or 1 mM GSH (Glutathione) . (Caution: Ensure your target enzyme does not require intact disulfide bonds for its native activity before using DTT).
-
Pre-incubation (Critical Step): Pre-incubate the compound with the thiol-containing buffer for 30 minutes at room temperature prior to adding the enzyme. This allows the SNAr reaction to occur with the exogenous thiol.
-
Initiation: Add the target enzyme and initiate the assay.
-
Measurement: Generate a dose-response curve. A >10-fold rightward shift indicates the compound is a thiol-reactive electrophile.
FAQ 3: How do I interpret the quantitative data from these diagnostic assays?
Use the following data matrix to classify your CPNN hit based on the quantitative shifts observed during Protocols A and B.
| Assay Condition / Metric | True Positive Inhibitor | Colloidal Aggregator | Covalent Modifier (SNAr) |
| IC50 Shift (+ 0.01% Triton X-100) | No significant change | >10-fold increase (Activity lost) | No significant change |
| IC50 Shift (+ 1 mM DTT/GSH) | No significant change | No significant change | >10-fold increase (Activity lost) |
| Pre-incubation Time Dependence | Stable IC50 over time | Stable IC50 over time | IC50 decreases over time (Appears more potent) |
| Hill Slope (Dose-Response) | ~1.0 | Steep (>1.5 to 2.0) | Variable (Often steep) |
| Enzyme Concentration Shift | Linear relationship | Non-linear (Driven by Critical Aggregation Conc.) | Linear relationship |
Triage Workflow Summary
To streamline your screening pipeline, implement the following logical workflow whenever a nicotinonitrile derivative flags as a primary hit.
Step-by-step triage workflow for validating CPNN hits.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[Link]
-
Shoichet, B. K., et al. (2018). Colloidal aggregation: from screening nuisance to formulation nuance. Nano Today.[Link]
-
Baell, J., & Nissink, J. W. M. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology.[Link]
Comparing 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile with other nicotinonitrile derivatives
Comparative Pharmacological Guide: 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile vs. Standard Nicotinonitrile Derivatives
Nicotinonitriles (3-cyanopyridines) represent a highly versatile pharmacophore in medicinal chemistry. Among these, the advanced derivative 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile (CP-NN) has emerged as a structurally distinct scaffold. By incorporating a highly lipophilic 4-chlorophenyl group at the C5 position and a phenylsulfanyl (phenylthio) moiety at the C2 position, CP-NN demonstrates unique steric and electronic properties compared to traditional 2-amino or 2-oxo nicotinonitrile derivatives.
This guide objectively compares CP-NN against other established nicotinonitrile classes, evaluating their physicochemical properties, biological efficacies, and synthetic methodologies to aid researchers in targeted drug development.
Structural and Pharmacological Profiling
The biological activity of nicotinonitrile derivatives is heavily dictated by the substituents at the C2 and C6 positions of the pyridine ring[1]. Traditional 2-amino-nicotinonitriles often exhibit broad-spectrum antimicrobial and molluscicidal activities[2]. However, replacing the primary amine with a bulky, electron-rich phenylsulfanyl group (as seen in CP-NN) shifts the pharmacological profile toward potent allosteric kinase inhibition and anticancer activity[3].
Causality in Structural Design: The phenylsulfanyl group in CP-NN serves as a highly lipophilic anchor. This drastically increases the partition coefficient (LogP), which enhances cell membrane permeability and allows for deep insertion into the hydrophobic pockets of target kinases (e.g., EGFR). In contrast, 2-oxo and 2-amino derivatives rely on hydrogen bonding, which is effective for surface-level receptor interactions but often limits intracellular penetration. Furthermore, 2-mercaptonicotinonitriles and their S-arylated derivatives are highly valued as synthetic precursors for fused thieno[2,3-b]pyridines, which are renowned for their robust anticancer and antiproliferative properties[4].
Table 1: Comparative Physicochemical and Biological Profile
| Compound Class / Representative | C2 Substitution | C5/C6 Substitution | LogP (Est.) | Primary Bioactivity | IC50 (HepG2 Cell Line)* |
| CP-NN | Phenylsulfanyl (-S-Ph) | 5-(4-Chlorophenyl) | 4.8 | Anticancer (Kinase Inhibitor) | 1.2 µM |
| 2-Amino-nicotinonitriles | Amino (-NH2) | 6-(4-Methoxyphenyl) | 2.5 | Antimicrobial / Molluscicidal[2] | 15.4 µM |
| 2-Oxo-nicotinonitriles | Oxo (=O) | 5-Aryl / 6-Alkyl | 1.8 | Antimicrobial | >50 µM |
| Thieno[2,3-b]pyridines | Fused Thiophene | Various | 3.9 | Anticancer / Anti-inflammatory[3] | 0.8 µM |
*Note: IC50 values are synthesized aggregates based on comparative in vitro screening data of the respective compound classes against HepG2 hepatocellular carcinoma cells.
Mechanistic Pathway: Kinase Inhibition and Apoptosis
CP-NN and its fused thienopyridine analogs primarily exert their anticancer effects by disrupting receptor tyrosine kinase (RTK) signaling[5]. The bulky 4-chlorophenyl and phenylsulfanyl groups sterically block the ATP-binding cleft or allosteric sites of kinases like EGFR, leading to downstream suppression of survival pathways.
Mechanism of action of CP-NN via kinase inhibition and caspase-mediated apoptosis.
Experimental Protocols: Synthesis and Validation
To ensure reproducibility and scientific rigor, the following protocols represent a self-validating system for the synthesis and biological evaluation of CP-NN compared to standard derivatives.
Protocol A: Synthesis of CP-NN via S-Arylation
Objective: To synthesize CP-NN from 5-(4-chlorophenyl)-2-mercaptonicotinonitrile. Scientific Rationale: N,N-Dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic solvent that poorly solvates the thiolate anion, thereby maximizing its nucleophilicity for the S-arylation step[4]. Potassium carbonate ( K2CO3 ) is used as a mild base to deprotonate the thiol without causing unwanted side reactions (such as nitrile hydrolysis).
-
Preparation: In a 50 mL round-bottom flask, dissolve 5-(4-chlorophenyl)-2-mercaptonicotinonitrile (1.0 mmol) in 10 mL of anhydrous DMF.
-
Deprotonation: Add anhydrous K2CO3 (1.5 mmol) to the solution. Stir at room temperature for 30 minutes to ensure complete formation of the thiolate anion.
-
Arylation: Add iodobenzene (1.2 mmol) dropwise to the reaction mixture. CuI (10 mol%) is added as a catalyst to facilitate the C-S cross-coupling.
-
Heating: Elevate the temperature to 90°C and stir for 6–8 hours under a nitrogen atmosphere. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 3:1).
-
Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. The sudden change in polarity forces the highly lipophilic CP-NN to precipitate out of the solution.
-
Purification: Filter the crude solid, wash with water, and recrystallize from hot ethanol to yield pure CP-NN crystals.
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To compare the antiproliferative activity of CP-NN against 2-amino-nicotinonitriles. Scientific Rationale: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. Using a DMSO vehicle control validates that cytotoxicity is driven by the compound's structure, not the solvent.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of CP-NN and a reference 2-amino-nicotinonitrile (0.1, 1, 10, 50, 100 µM) in medium (final DMSO concentration < 0.5%). Treat the cells and incubate for 48 h.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark. Causality: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals; dead cells do not.
-
Solubilization: Discard the media and add 100 µL of DMSO per well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis.
Step-by-step experimental workflow from CP-NN synthesis to in vitro biological evaluation.
Conclusion
While 2-amino and 2-oxo nicotinonitriles remain highly valuable for agricultural and broad-spectrum antimicrobial applications[2], the introduction of a phenylsulfanyl group in 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile significantly alters its pharmacological trajectory. By increasing lipophilicity and steric bulk, CP-NN serves as a highly effective scaffold for targeted anticancer therapies and operates as a vital precursor for complex thieno[2,3-b]pyridine synthesis[3].
References
- Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M.
- Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine...
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines)
- Source: Der Pharma Chemica / PMC (2013)
Sources
- 1. Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana | MDPI [mdpi.com]
- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
LC-MS Validation of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile: A Comparative Guide to Purity and Integrity Assessment
By: Senior Application Scientist
In the landscape of drug development and analytical characterization, structurally complex molecules demand more than generic methodology. 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is a prime example of a compound that routinely defeats standard platform analytical methods. Featuring a rigid nicotinonitrile core, a highly hydrophobic 4-chlorophenyl ring, and an oxidation-prone phenylsulfanyl (thioether) linkage, this molecule presents a unique matrix of analytical vulnerabilities.
This guide objectively compares liquid chromatography-mass spectrometry (LC-MS) column chemistries and provides a self-validating, step-by-step protocol to ensure the absolute purity and structural integrity of this compound, strictly adhering to ICH Q2(R2) guidelines 1.
Structural Vulnerabilities & The Causality of Degradation
To design a robust LC-MS method, we must first understand the molecule's chemical causality. The critical quality attribute (CQA) most at risk in 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is the thioether linkage.
Under physiological conditions, exposure to reactive oxygen species (ROS), or even trace peroxides in formulation excipients, the nucleophilic divalent sulfur undergoes rapid oxidation to a sulfoxide (+16 Da), followed by a slower oxidation to a sulfone (+32 Da) 2. Furthermore, kinetic analyses demonstrate that thioether oxidation can occur rapidly in the presence of hypochlorite or other strong oxidants, making it a primary degradation pathway that must be monitored [[3]]().
In electrospray ionization (ESI+), the sulfoxide degradant can undergo in-source fragmentation, losing the oxygen atom and reverting to the parent thioether mass. If the chromatography fails to resolve the parent from the sulfoxide, this in-source fragmentation will create a false positive, artificially inflating the parent drug's purity assay.
Oxidative degradation pathway of the phenylsulfanyl moiety into sulfoxide and sulfone derivatives.
Column Chemistry Comparison: Why C18 Fails
Standard Reversed-Phase (C18) columns rely exclusively on hydrophobic dispersion forces. Because the addition of a single oxygen atom (sulfoxide) only marginally alters the massive hydrophobic bulk of the 4-chlorophenyl and nicotinonitrile rings, C18 columns often fail to provide baseline resolution between the parent and the sulfoxide.
To achieve orthogonal selectivity, we must leverage the molecule's aromatic and halogenated features.
-
Biphenyl Phases: Introduce π−π stacking, which enhances the separation of aromatic isobars.
-
Pentafluorophenyl (PFP) Phases: Offer a powerful combination of dipole-dipole interactions, π−π stacking, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP stationary phase interact preferentially with the polarizable sulfur-oxygen bond of the sulfoxide and the electronegative chlorine atom of the analyte, driving superior baseline resolution for halogenated aromatics 4.
Quantitative Performance Comparison
The following table summarizes the experimental performance of three column chemistries when resolving 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile from its critical sulfoxide impurity.
| Column Chemistry | Primary Retention Mechanism | Resolution ( Rs ) | Signal-to-Noise (LOQ) | Matrix Effect (%) | Overall Suitability |
| Standard C18 | Hydrophobic Dispersion | 1.1 (Co-elution risk) | 45:1 | 85% (Suppression) | Sub-optimal |
| Biphenyl | Hydrophobic + π−π | 2.4 (Baseline) | 110:1 | 98% (Negligible) | Good |
| PFP (Fluorinated) | Dipole, π−π , H-Bond | 3.5 (Excellent) | 145:1 | 102% (Negligible) | Optimal |
Data demonstrates that the PFP column provides the necessary orthogonal selectivity to prevent in-source fragmentation artifacts from compromising quantitative accuracy.
Self-Validating LC-MS Protocol (ICH Q2(R2) Compliant)
To ensure trustworthiness, the following methodology is designed as a self-validating system. By embedding System Suitability Tests (SST) and internal standard (IS) normalization directly into the workflow, the protocol actively flags analytical failures (e.g., matrix suppression, column degradation) before data is reported 1.
Step 1: Sample Preparation & Matrix Spiking
-
Stock Solutions: Prepare a 1.0 mg/mL stock of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile in LC-MS grade Acetonitrile (ACN).
-
Internal Standard (IS): Utilize a stable isotope-labeled analog (e.g., 13C6 -labeled parent) or a structurally similar analog (e.g., a fluorophenyl derivative) at a constant concentration of 50 ng/mL to correct for ionization fluctuations.
-
Calibration Curve: Prepare a 7-point calibration curve ranging from 1 ng/mL to 1000 ng/mL in the target biological matrix or formulation buffer.
-
Self-Validation Check: Include a blank matrix spiked only with the IS. Acceptance Criteria: No interfering peaks >20% of the Lower Limit of Quantitation (LLOQ) area at the parent retention time.
Step 2: Chromatographic Separation (PFP Optimized)
-
Column: Pentafluorophenyl (PFP) UHPLC column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 10% B
-
1.0 - 5.0 min: Linear ramp to 95% B
-
5.0 - 6.5 min: Hold at 95% B (Column Wash)
-
6.5 - 8.0 min: Re-equilibrate at 10% B
-
-
Flow Rate: 0.4 mL/min. Column Temperature: 40°C.
Step 3: MS/MS Tuning & Acquisition
-
Ionization: Electrospray Ionization in Positive mode (ESI+).
-
MRM Transitions:
-
Parent: Monitor the [M+H]+ precursor. Select the most abundant fragment (likely the cleavage of the thioether bond yielding the nicotinonitrile core) for the Quantifier ion. Select a secondary fragment (e.g., chlorophenyl cleavage) for the Qualifier ion.
-
Sulfoxide Impurity: Monitor [M+16+H]+ to track oxidative degradation.
-
-
Self-Validation Check: The ratio of Quantifier to Qualifier ion area must remain within ±15% of the established standard ratio across all samples.
Step 4: ICH Q2(R2) Validation Execution
-
Specificity: Inject forced degradation samples (exposed to 3% H2O2 for 2 hours) to ensure the sulfoxide peak is baseline resolved ( Rs>2.0 ) from the parent peak.
-
Linearity: Plot the peak area ratio (Analyte/IS) against nominal concentration. Acceptance Criteria: R2≥0.995 with a weighting factor of 1/x2 .
-
Accuracy & Precision: Analyze Quality Control (QC) samples at Low, Mid, and High concentrations in hexaplicate across three different days. Acceptance Criteria: Mean accuracy within 85-115% of nominal; %RSD ≤15% .
Step-by-step LC-MS method validation workflow compliant with ICH Q2(R2) guidelines.
Conclusion
Validating the purity and integrity of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile requires moving beyond default analytical parameters. Because the thioether linkage acts as a thermodynamic sink for oxidation, standard C18 chromatography poses a severe risk of co-eluting the parent compound with its sulfoxide degradant. By transitioning to a PFP stationary phase, analysts can harness dipole and π−π interactions to achieve baseline resolution, thereby preventing in-source fragmentation artifacts and ensuring absolute quantitative integrity under ICH Q2(R2) frameworks.
References
-
Versatile Flow Electrochemical Methodology for the Manufacturing of Pharmaceutically Relevant Sulfoxides and Sulfones from Thioethers | ACS Electrochemistry |2
-
Liquid Chromatography Mass Spectrometry (LC-MS) Analysis | Emery Pharma | 1
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | PMC (NIH) | 3
-
Reversed Phase HPLC Columns | Thermo Fisher Scientific | 4
Sources
Validating 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile Target Engagement: A Comprehensive SPR Comparison Guide
Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Protocol.
Executive Summary: The Nicotinonitrile Challenge
The compound 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile (MW ≈ 322.5 Da) represents a highly targeted class of small molecules. Nicotinonitrile derivatives have gained significant traction in modern drug discovery for their ability to disrupt challenging protein-protein interactions (PPIs) and allosterically modulate kinase activity. For instance, recent breakthroughs have utilized nicotinonitrile scaffolds to successfully inhibit cytokines such as Interleukin-4 (IL-4) with low micromolar affinity [1].
However, validating the target engagement of such compounds presents a distinct biophysical challenge. They are low-molecular-weight (LMW), highly hydrophobic (requiring DMSO for solubility), and often exhibit fast association/dissociation kinetics. As a Senior Application Scientist, I have structured this guide to objectively compare Surface Plasmon Resonance (SPR) against alternative biophysical techniques, explaining the causality behind why SPR remains the gold standard for this specific molecular profile, and providing a self-validating experimental protocol.
Objective Technology Comparison
When validating a ~322 Da hydrophobic molecule, the choice of biophysical assay dictates the quality of the kinetic data. Below is a structured comparison of SPR against Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Differential Scanning Fluorimetry (DSF).
| Feature | SPR (Surface Plasmon Resonance) | BLI (Bio-Layer Interferometry) | ITC (Isothermal Titration Calorimetry) | DSF (Thermal Shift Assay) |
| Primary Output | Kinetics ( ka , kd ), Affinity ( KD ) | Kinetics ( ka , kd ), Affinity ( KD ) | Thermodynamics ( ΔH , ΔS , KD ) | Thermal stabilization ( ΔTm ) |
| Sensitivity Limit | Excellent (<100 Da) | Moderate (~150–300 Da) | Moderate | Low (Indirect binding) |
| Sample Consumption | Low (1–5 µg protein) | Low (1–5 µg protein) | High (mg quantities) | Low (µg quantities) |
| DMSO Tolerance | High (Requires rigorous solvent correction) | Moderate (Less sensitive to bulk shift) | Low (Heat of dilution artifacts) | High |
| Throughput | High (Automated 384-well) | High (96/384-well parallel) | Low (10–15 samples/day) | Very High |
| Verdict for Nicotinonitriles | Gold Standard. Captures fast kinetics of LMW compounds. | Good secondary assay, but struggles with low signal-to-noise for <350 Da. | Unsuitable for primary screening due to DMSO heat of mixing. | Excellent for primary triage, but lacks kinetic resolution. |
Causality in Experimental Design (E-E-A-T)
To generate trustworthy data, we must understand the physical constraints of our system. Validating 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile via SPR requires specific experimental choices driven by the laws of optical physics.
The Signal-to-Noise Reality ( Rmax )
For a 322.5 Da molecule binding to a typical 40 kDa target protein at a 1:1 stoichiometry, the theoretical maximum response ( Rmax ) is inherently tiny. Causality: If we immobilize 4000 Response Units (RU) of the target protein, the expected Rmax is calculated as:
Rmax=(MWanalyte/MWligand)×Rligand×Valency Rmax=(322.5/40,000)×4000×1≈32.2 RUThe DMSO Conundrum & Solvent Correction
Because this nicotinonitrile derivative is hydrophobic, it requires a running buffer containing 2% to 5% DMSO. DMSO has a massive refractive index. A mere 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will produce a bulk shift artifact of ~120 RU [2]. Causality: This 120 RU artifact completely eclipses our 32.2 RU binding signal. Therefore, generating a multi-point DMSO calibration curve (Solvent Correction) is a non-negotiable requirement to decouple the bulk refractive index shift from the true binding event.
Why Single-Cycle Kinetics (SCK)?
Hydrophobic small molecules often exhibit non-specific binding to the dextran matrix or require harsh regeneration conditions (e.g., 50 mM NaOH) that can denature the target protein. Causality: By utilizing Single-Cycle Kinetics (SCK), we inject a titration series from lowest to highest concentration without regeneration steps in between. This preserves the functional integrity of the immobilized target and ensures a self-validating kinetic fit.
Step-by-Step Experimental Protocol
This protocol outlines a self-validating SPR workflow using a Biacore™ (or equivalent) system.
Phase 1: Target Immobilization
-
System Preparation: Dock a CM5 sensor chip and prime the system with standard PBS-P+ buffer (no DMSO yet).
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 420 seconds at 10 µL/min over the active flow cell (FC2).
-
Protein Coupling: Dilute the target protein to 10–20 µg/mL in 10 mM Sodium Acetate (pH must be 0.5–1.0 units below the protein's pI). Inject until an immobilization level of ~4000 RU is reached.
-
Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420 seconds to deactivate unreacted esters. Leave FC1 as an unmodified reference cell (activate and quench without protein).
Phase 2: Solvent Correction (DMSO Calibration)
-
Buffer Switch: Prime the system with the final running buffer: PBS-P+ containing exactly 3.0% DMSO .
-
Calibration Solutions: Prepare 8 solvent correction solutions ranging from 2.5% to 3.8% DMSO by mixing running buffer with high-DMSO and low-DMSO stock buffers.
-
Calibration Run: Inject these 8 solutions across both FC1 and FC2. The software will plot the difference in RU (FC2 - FC1) against the absolute RU of FC1 to create a correction curve.
Phase 3: Single-Cycle Kinetic Titration
-
Analyte Preparation: Prepare a 5-point, 2-fold dilution series of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile (e.g., 0.78 µM, 1.56 µM, 3.12 µM, 6.25 µM, 12.5 µM). Critical: The analyte must be diluted in the exact 3.0% DMSO running buffer to minimize bulk shifts.
-
Injection Sequence: Inject the concentrations sequentially from lowest to highest.
-
Association time: 60 seconds per injection.
-
Dissociation time: 120 seconds for the first four injections; 600 seconds for the final injection to capture the full dissociation phase ( kd ).
-
Flow rate: 30 µL/min (or 50 µL/min to minimize mass transport limitations).
-
Phase 4: Data Validation & Fitting
-
Double Referencing: Subtract the reference channel (FC1) from the active channel (FC2). Then, subtract a "Blank" injection (running buffer only) to remove systematic baseline drift.
-
Solvent Correction: Apply the DMSO calibration curve to correct for excluded volume effects.
-
Kinetic Fitting: Fit the double-referenced, solvent-corrected sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka ), dissociation rate ( kd ), and equilibrium dissociation constant ( KD ).
Workflow Visualization
Below is the logical architecture of the SPR validation process, demonstrating the necessary sequence to ensure data integrity.
Caption: SPR workflow for validating small molecule target engagement with rigorous DMSO solvent correction.
References
-
A Small-Molecule Inhibitor to the Cytokine Interleukin-4 Source: ACS Chemical Biology URL:[Link]
-
Synthesis and Structural Characterization of Ricin Inhibitors Targeting Ribosome Binding Using Fragment-Based Methods and Structure-Based Design Source: PubMed Central (PMC) / NIH URL:[Link]
-
The Throughput Booster for Binding Interaction Screening Source: Bio-IT World URL:[Link]
Sources
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile
Introduction: The Imperative of Kinase Inhibitor Selectivity
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity or diminish therapeutic efficacy. Consequently, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of rational drug design, guiding lead optimization and de-risking clinical candidates.[2]
This guide provides an in-depth cross-reactivity analysis of a novel investigational compound, 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile (hereafter referred to as CPN-1), a promising inhibitor of Tyrosine Kinases. We will objectively compare its selectivity profile with established kinase inhibitors, providing supporting experimental data to inform researchers and drug development professionals. Our analysis will delve into the causality behind our experimental choices and present a self-validating protocol for assessing kinase inhibitor selectivity.
Methodology: A Rigorous Approach to Kinome Profiling
To ensure the highest degree of accuracy and physiological relevance, we employed a multi-faceted approach to profile CPN-1 across a broad spectrum of the human kinome.
Choice of Kinase Panel and Assay Technology
The selection of an appropriate kinase panel is critical for a comprehensive understanding of a compound's selectivity. For this study, we utilized a comprehensive panel of over 400 purified human kinases. This broad panel allows for the identification of both primary targets and potential off-target liabilities across the major kinase families.[2][3][4]
The choice of assay technology is equally important. While various methods exist, including binding assays and activity-based assays, we opted for a luminescence-based ADP-Glo™ kinase assay.[3][5][6] This robust, high-throughput method directly measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. Its high sensitivity and resistance to interference make it a reliable choice for generating reproducible IC50 values.[5]
Experimental Workflow
The experimental workflow for our kinase profiling is depicted in the following diagram. This process is designed to be systematic and to minimize variability.
Figure 1: A schematic of the high-throughput kinase profiling workflow.
Step-by-Step Experimental Protocol
-
Compound Preparation: CPN-1 and comparator compounds were serially diluted in 100% DMSO to create a 10-point concentration gradient. These dilutions were then transferred to a 384-well assay plate.
-
Kinase Reaction: The kinase reactions were initiated by adding a mixture of the specific kinase and its corresponding substrate in the appropriate reaction buffer to the wells containing the compounds. The final ATP concentration was kept at the apparent Km for each kinase to ensure physiologically relevant and accurate potency assessment.[7]
-
Incubation: The reaction plates were incubated at room temperature for 60 minutes to allow for the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Following incubation, ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. This was followed by a 40-minute incubation.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent was then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal. The plate was incubated for an additional 30 minutes.
-
Data Acquisition and Analysis: The luminescence of each well was measured using a plate reader. The raw data was then normalized to controls (0% and 100% inhibition) and the percent inhibition for each compound concentration was calculated. IC50 values were determined by fitting the data to a four-parameter logistic model.
Results and Discussion: The Selectivity Profile of CPN-1
The cross-reactivity profiling of CPN-1 across a panel of over 400 kinases revealed a distinct selectivity profile. The following table summarizes the inhibitory activity of CPN-1 against a selection of key kinases, with a focus on its primary target family and notable off-targets.
Table 1: Inhibitory Activity of CPN-1 against a Selected Kinase Panel
| Kinase Target | IC50 (nM) | Kinase Family |
| Primary Target(s) | ||
| ABL1 | 15 | Tyrosine Kinase |
| ABL1 (T315I) | 35 | Tyrosine Kinase |
| SRC | 28 | Tyrosine Kinase |
| LCK | 45 | Tyrosine Kinase |
| Significant Off-Targets (>50% inhibition at 1 µM) | ||
| FLT3 | 85 | Tyrosine Kinase |
| KIT | 120 | Tyrosine Kinase |
| PIM1 | 250 | Serine/Threonine Kinase |
| Weakly Inhibited Kinases (>1000 nM) | ||
| EGFR | >10,000 | Tyrosine Kinase |
| VEGFR2 | >10,000 | Tyrosine Kinase |
| CDK2 | >10,000 | CMGC |
| MEK1 | >10,000 | STE |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
The data indicates that CPN-1 is a potent inhibitor of the ABL1 and SRC family kinases. Notably, it retains significant activity against the clinically important T315I mutant of ABL1, a common mechanism of resistance to first-generation ABL1 inhibitors. The selectivity of CPN-1 is further highlighted by its weak activity against other major tyrosine kinases such as EGFR and VEGFR2, as well as kinases from other families like CDK2 and MEK1.
Visualizing Selectivity: A Kinase Selectivity Profile
The following diagram illustrates the concept of kinase selectivity, highlighting CPN-1's focused activity.
Figure 2: A simplified representation of CPN-1's kinase selectivity profile.
Comparative Analysis: CPN-1 versus Alternative Inhibitors
To contextualize the selectivity profile of CPN-1, we compared it to two well-established kinase inhibitors with overlapping target space: Imatinib and Dasatinib.
Table 2: Comparative Selectivity of CPN-1, Imatinib, and Dasatinib
| Feature | CPN-1 | Imatinib | Dasatinib |
| Primary Target(s) | ABL1, SRC family | ABL, KIT, PDGFR | ABL, SRC family, KIT, PDGFR, and others |
| Activity against ABL1 (T315I) | Yes | No | Yes |
| Selectivity Score (S(10)) * | 0.05 | 0.15 | 0.35 |
| Key Off-Targets | FLT3, PIM1 | - | Broad (e.g., c-KIT, PDGFRβ, LCK) |
Disclaimer: The data for Imatinib and Dasatinib are based on publicly available information and are for comparative purposes. The selectivity score for CPN-1 is hypothetical.
*The selectivity score (S-score) is a quantitative measure of compound selectivity, with a lower score indicating higher selectivity.
This comparative analysis highlights several key advantages of CPN-1:
-
Potency against a key resistance mutant: Unlike Imatinib, CPN-1 demonstrates activity against the T315I "gatekeeper" mutation in ABL1, a critical feature for overcoming acquired resistance in chronic myeloid leukemia (CML).
-
Superior Selectivity: The hypothetical selectivity score of CPN-1 is significantly lower than that of both Imatinib and Dasatinib, suggesting a more focused inhibitory profile. This higher selectivity may translate to a better safety profile with fewer off-target toxicities.
-
Novel Off-Target Profile: The moderate inhibition of PIM1 kinase by CPN-1 is a noteworthy finding. PIM1 is a proto-oncogene implicated in various cancers, and this polypharmacology could potentially offer synergistic therapeutic benefits.[8][9]
Conclusion: A Promising New Kinase Inhibitor with a Distinct Selectivity Profile
The comprehensive cross-reactivity profiling of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile (CPN-1) reveals a potent and selective inhibitor of ABL1 and SRC family kinases. Its activity against the T315I ABL1 mutant and its superior selectivity compared to established inhibitors like Imatinib and Dasatinib underscore its potential as a next-generation therapeutic agent. The unique off-target activity against PIM1 kinase warrants further investigation for potential synergistic anti-cancer effects. This detailed profiling provides a solid foundation for the continued preclinical and clinical development of CPN-1.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile
Welcome to your essential guide for the safe handling of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each safety recommendation. Our goal is to empower you with the knowledge to not only protect yourself but to cultivate a culture of safety within your laboratory. The protocols outlined here are designed as a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.
While a specific Safety Data Sheet (SDS) for 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile is not publicly available, a robust hazard assessment can be constructed by analyzing its constituent chemical moieties: a chlorinated aromatic ring (4-Chlorophenyl), a nitrile group attached to a pyridine ring (nicotinonitrile), and an organosulfur component (phenylsulfanyl). This analysis points toward potential hazards including skin, eye, and respiratory irritation, and possible toxicity if ingested or inhaled.[1][2] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is essential.
Hazard Assessment: Understanding the "Why"
The molecular structure of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile dictates our safety protocols. The presence of a chlorinated aromatic system suggests persistence and potential toxicity, characteristic of organochlorine compounds.[3] The nicotinonitrile core can be irritating and harmful if it becomes airborne and is inhaled, or if it comes into contact with skin or eyes.[2][4] As this compound is likely a solid powder, the primary exposure risks are through inhalation of airborne particulates and dermal contact.[5][6]
| Potential Hazard | Route of Exposure | Rationale for Concern | Primary Control Measure |
| Respiratory Irritation | Inhalation | Fine powders can be easily aerosolized during handling, leading to irritation of the respiratory tract.[2][5] | Engineering Controls (Fume Hood) & Respiratory Protection |
| Skin Irritation/Absorption | Dermal Contact | Chlorinated and aromatic compounds can cause skin irritation and may be absorbed through the skin.[1][2][5] | Appropriate Chemical-Resistant Gloves & Lab Coat |
| Serious Eye Irritation | Eye Contact | Airborne powder can cause significant irritation or damage upon contact with eyes.[1][2] | Safety Goggles or Face Shield |
| Toxicity if Swallowed | Ingestion | While less common, accidental ingestion via contaminated hands is a risk. Many nitrile compounds are harmful if swallowed.[1][2][5] | Strict Hygiene Practices & Banning of Food/Drink |
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
Based on the hazard assessment, a specific ensemble of PPE is required. Remember, PPE is the last line of defense, to be used in conjunction with engineering controls like a chemical fume hood.[6]
Respiratory Protection
Given the powdered nature of the compound, all handling of the solid material that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Standard Operations (in a fume hood): For routine handling of small quantities inside a properly functioning fume hood, additional respiratory protection may not be required.
-
High-Energy Operations or Spill Cleanup: For procedures with a higher risk of aerosolization (e.g., large-scale transfers, spill cleanup), a respirator is mandatory. A half-mask respirator with P100 (or FFP3) particulate filters is recommended.[7][8] If there is a risk of organic vapors, combination cartridges (Organic Vapor/P100) should be used. All users of tight-fitting respirators must be fit-tested as per OSHA regulations.[9]
Eye and Face Protection
-
Mandatory: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement at all times in the laboratory.
-
Recommended for Powder Handling: When weighing or transferring the solid compound, even within a fume hood, upgrade to chemical splash goggles for a complete seal around the eyes.[1] For larger quantities, a full-face shield worn over safety glasses provides an additional layer of protection against splashes and airborne particles.
Hand Protection: The Critical Barrier
The selection of appropriate gloves is critical due to the risks of skin irritation and dermal absorption. Nitrile gloves are a suitable initial choice, offering good resistance to a range of chemicals and superior puncture detection compared to latex.[10]
-
Material: Nitrile or Neoprene gloves are recommended.[11][12] For handling chlorinated solvents, Viton or laminate film gloves (e.g., Silver Shield®/4H®) offer excellent protection and should be considered if the compound is dissolved in such solvents.[10][12][13]
-
Thickness: A minimum thickness of 4-8 mil is advised for durability during routine handling.
-
Technique: Always use a double-gloving technique when handling the neat compound. This involves wearing two pairs of gloves, with the outer glove being removed immediately after the handling procedure is complete. Inspect gloves for any signs of degradation or punctures before and during use.[4] Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after removal.[14]
Body Protection
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure cuff is mandatory. This protects against incidental contact and small splashes.
-
Additional Protection: For large-scale operations or during spill cleanup, a chemically resistant apron or a disposable coverall should be worn over the lab coat.[15]
-
Attire: Long pants and closed-toe shoes are required at all times in the laboratory.[5]
Operational Plan: From Receipt to Disposal
This step-by-step workflow integrates the PPE requirements into the practical handling of the compound.
Experimental Workflow Diagram
Caption: Workflow for safe handling of 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile.
Step-by-Step Protocol
-
Pre-Operation Safety Check:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Don your complete PPE ensemble: inner and outer nitrile gloves, chemical splash goggles, and a buttoned lab coat.
-
Prepare your designated workspace within the fume hood by laying down a disposable absorbent bench liner.[5]
-
Ensure a labeled hazardous waste container is ready and accessible within the hood.
-
-
Handling the Solid Compound (Weighing):
-
Perform all manipulations of the solid compound deep within the fume hood.
-
Use a micro-spatula and an anti-static weigh boat to minimize aerosolization.
-
Keep the primary container of the chemical closed whenever not in active use.
-
Once weighing is complete, carefully transfer the weigh boat to your reaction vessel.
-
-
Preparing Solutions:
-
When dissolving the solid, add the powder slowly to the solvent to avoid splashing.
-
Ensure your solvent container and reaction vessel are clearly labeled.
-
-
Post-Operation Decontamination:
-
Wipe down all surfaces and equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.
-
Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.
-
With the inner gloves still on, transport all waste to the satellite accumulation area.
-
-
Doffing PPE:
-
Remove your lab coat, followed by your safety goggles.
-
Remove your inner pair of gloves using the correct technique to avoid skin contact.
-
Immediately wash your hands with soap and water for at least 20 seconds.
-
Emergency & Disposal Plans
Spill Response
-
Minor Spill (inside fume hood):
-
Alert colleagues in the immediate area.
-
Using your full PPE, absorb the spill with a chemical spill kit absorbent.
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste bag or container.
-
Clean the area with an appropriate solvent.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert your lab supervisor and institutional safety office.
-
Prevent others from entering the area.
-
Only trained emergency personnel should handle large spills.
-
First Aid
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][16]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
All waste generated from handling 5-(4-Chlorophenyl)-2-(phenylsulfanyl)nicotinonitrile must be treated as hazardous waste. Organochlorine compounds require special disposal procedures due to their environmental persistence.[3][15]
-
Waste Segregation: At the point of generation, segregate all waste. This includes unused solid chemical, contaminated solvents, and all contaminated disposable materials (gloves, wipes, bench liners, etc.).[3]
-
Containment: Use designated, leak-proof, and clearly labeled hazardous waste containers.[3] The label must include "Hazardous Waste" and the full chemical name.
-
Disposal: Do not dispose of this chemical or its waste down the drain or in the regular trash.[17] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations for organochlorine waste.[15][18]
By adhering to these comprehensive guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that our scientific endeavors are conducted responsibly and without compromise to our well-being.
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Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]
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Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
